Antileishmanial agent-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
OQTMIDIYWCZMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
Antileishmanial Agent-12: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Antileishmanial agent-12 (AA-12), a novel therapeutic candidate for the treatment of leishmaniasis. The information presented herein is a synthesis of preclinical data, offering insights into its cytotoxic effects on Leishmania parasites.
Core Mechanism of Action: A Multi-pronged Attack
This compound exhibits potent activity against both the promastigote and amastigote stages of various Leishmania species. Its primary mechanism revolves around the induction of an apoptosis-like cell death cascade, initiated by the disruption of critical cellular processes within the parasite.[1][2] This multi-targeted approach minimizes the potential for rapid resistance development.
The key events in the mechanism of action of AA-12 are:
-
Mitochondrial Dysfunction: AA-12 directly targets the parasite's mitochondria, leading to a significant decrease in mitochondrial membrane potential. This is achieved through the inhibition of cytochrome c oxidase, a critical enzyme in the electron transport chain.[2][3]
-
Disruption of Calcium Homeostasis: The agent perturbs intracellular calcium (Ca²⁺) stores, particularly within the acidocalcisomes, leading to a sustained increase in cytosolic Ca²⁺ levels.[3][4][5] This ionic imbalance is a potent trigger for downstream apoptotic signaling.
-
Induction of Apoptosis-Like Cell Death: The culmination of mitochondrial stress and calcium dysregulation activates a cascade of programmed cell death events.[6][7] This includes the activation of metacaspases and the release of other pro-apoptotic factors, leading to DNA fragmentation and eventual parasite death.[8]
Quantitative Efficacy and Selectivity
AA-12 demonstrates high efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, with a significant selectivity index, indicating a favorable therapeutic window.
| Parameter | L. donovani Promastigotes | L. donovani Axenic Amastigotes | Murine Macrophages (J774) | Selectivity Index (SI)¹ |
| IC₅₀ (50% Inhibitory Conc.) | 4.5 µM | 2.1 µM | 95.2 µM | > 45 |
| IC₉₀ (90% Inhibitory Conc.) | 9.8 µM | 5.3 µM | > 200 µM | - |
| MCC (Minimum Cidal Conc.) | 15.0 µM | 10.0 µM | > 200 µM | - |
¹ Selectivity Index is calculated as IC₅₀ (Murine Macrophages) / IC₅₀ (L. donovani Axenic Amastigotes).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular pathways affected by AA-12 and a standard workflow for assessing its antileishmanial activity.
Caption: Proposed mechanism of action for this compound in Leishmania.
Caption: Workflow for evaluating the antileishmanial activity of a test compound.
Detailed Experimental Protocols
The following are methodologies for key experiments used to elucidate the mechanism of action of AA-12.
In Vitro Susceptibility Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of AA-12 that inhibits 50% of parasite growth.
-
Parasite Culture: L. donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% Fetal Bovine Serum (FBS). Axenic amastigotes are generated by adapting promastigotes to 37°C and acidic pH (5.5).
-
Assay Setup: Parasites are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Drug Application: AA-12 is serially diluted and added to the wells. A no-drug control is included.
-
Incubation: Plates are incubated for 72 hours (promastigotes at 26°C, amastigotes at 37°C).
-
Viability Assessment: Parasite viability is determined by adding Resazurin solution and incubating for another 4-6 hours. Fluorescence (560 nm excitation / 590 nm emission) is measured.
-
Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Preparation: Leishmania promastigotes (2 x 10⁶ cells/mL) are treated with the IC₅₀ concentration of AA-12 for 48 hours.
-
Staining: Cells are harvested, washed in PBS, and resuspended in Annexin Binding Buffer.
-
Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Samples are immediately analyzed on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine exposure)
-
Annexin V+ / PI+: Late apoptotic/necrotic cells (loss of membrane integrity)
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses the JC-1 dye to assess mitochondrial health. In healthy mitochondria, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Cell Preparation: Parasites are treated with AA-12 as described in protocol 4.2.
-
Staining: Treated cells are incubated with the JC-1 staining solution for 30 minutes at 26°C.
-
Analysis: Cells are washed and immediately analyzed by flow cytometry or fluorescence microscopy.
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[6]
-
Cell Fixation: AA-12-treated parasites are harvested, washed, and fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a Triton X-100 solution.
-
Labeling: The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, is added to the cells and incubated in a humidified chamber at 37°C for 1 hour.
-
Analysis: The percentage of TUNEL-positive (fluorescent) cells is determined by flow cytometry or fluorescence microscopy. An increase in the fluorescent signal corresponds to an increase in DNA fragmentation.
References
- 1. Miltefosine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell death in Leishmania | Parasite [parasite-journal.org]
- 7. Apoptosis and apoptotic mimicry: the Leishmania connection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Quest for New Weapons Against an Ancient Foe: A Technical Guide to the Discovery of Novel Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge, affecting millions annually.[1] The limitations of current therapies, including high toxicity, emerging drug resistance, and parenteral administration, underscore the urgent need for novel, effective, and accessible antileishmanial agents.[2][3][4] This technical guide provides an in-depth overview of the contemporary landscape of antileishmanial drug discovery, from high-throughput screening of compound libraries to the exploration of natural products and the rational design of synthetic molecules. We delve into the critical experimental protocols, present key quantitative data for comparative analysis, and visualize the complex biological pathways that serve as targets for therapeutic intervention.
The Drug Discovery Pipeline: From Screening to Lead Identification
The modern approach to discovering new antileishmanial compounds often begins with high-throughput screening (HTS) of large, diverse chemical libraries.[3][5] These campaigns aim to identify "hits"—compounds that exhibit activity against the parasite.
A common HTS strategy involves a two-step process. The primary screen is often performed on the readily culturable promastigote stage of the parasite, allowing for rapid and automated assessment of large numbers of compounds.[6][7] A cut-off, typically a high percentage of growth inhibition at a specific concentration, is used to select initial hits.[3][5] For instance, a screening of 26,500 compounds identified 567 active compounds with a greater than 70% growth inhibition at 10 µM.[3][5] Another screen of 10,000 small molecules yielded 210 compounds that killed 80% of parasites, resulting in a hit rate of 2.1%.[1]
Promising hits from the primary screen then advance to a secondary screen. This phase is crucial for validating activity against the clinically relevant intramacrophage amastigote form of the parasite and for assessing cytotoxicity against host cells to determine selectivity.[3][6][7] This dual assessment is critical, as compounds that are toxic to host cells are unlikely to be viable drug candidates.[3][5]
Quantitative Insights from Screening Campaigns
The following tables summarize key quantitative data from various screening and compound evaluation studies, providing a comparative look at the efficacy of different chemical scaffolds.
Table 1: High-Throughput Screening Campaigns for Antileishmanial Compounds
| Library Screened | Number of Compounds | Primary Screen Target | Hit Criteria | Hit Rate (%) | Reference |
| ChemBridge DIVER-set™ | 10,000 | Leishmania promastigotes | >80% parasite killing | 2.1 | [1] |
| Structurally Diverse Chemical Library | 26,500 | L. major promastigotes | >70% growth inhibition at 10 µM | 2.14 | [3][5] |
| Known Bioactive Small Molecules | 4,000 | Leishmania promastigotes | - | - | [3][5] |
Table 2: In Vitro Activity of Selected Novel Antileishmanial Compounds
| Compound/Class | Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Synthetic Compounds | ||||||
| Pyrazolopyrrolidinones | L. donovani | Intracellular amastigotes | ≥ 0.01 | > 10.0 | > 1000 | [8] |
| Quinoline derivative (3b) | L. chagasi | Promastigotes | < 0.8 µg/ml | - | - | [9] |
| Quinoline derivative (3b) | L. chagasi | Infected macrophages | 8.3-fold more active than SbV | - | - | [9] |
| Isothiocyanate bile acid (30c) | L. donovani | - | 0.4 | - | - | [10] |
| Chalcone derivative (16d) | L. infantum | Amastigotes | 7.29 | - | - | [11] |
| Chalcone derivative (4b) | L. infantum | Promastigotes | 7.02 | >50 | >7.1 | [12] |
| Chalcone derivative (4b) | L. infantum | Amastigotes | 3.4 | >50 | >14.7 | [12] |
| Oxadiazole derivative (2) | L. donovani | Axenic amastigotes | 2.18 | - | 2 | [13] |
| Natural Products | ||||||
| Quercetin | L. donovani | Promastigotes/Axenic Amastigotes | 46-86 | - | - | [14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50); SbV: Pentavalent antimony.
Key Experimental Protocols in Antileishmanial Drug Discovery
Reproducible and relevant experimental models are the bedrock of successful drug discovery. This section details the methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Promastigote Viability Assay
This assay is frequently used for primary high-throughput screening due to its simplicity and scalability.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199, SDM-79) supplemented with fetal bovine serum at 25-28°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96- or 384-well plates.
-
Test compounds are added at various concentrations.
-
Plates are incubated for 48-72 hours.
-
Parasite viability is assessed using various methods:
-
Resazurin-based assays (e.g., AlamarBlue): Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to quantify cell viability.
-
SYBR Green I-based assays: This dye intercalates with nucleic acids and its fluorescence is proportional to the amount of parasitic genetic material.[7]
-
MTT assay: The tetrazolium dye MTT is reduced to a colored formazan product by metabolically active cells.
-
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Intracellular Amastigote Assay
This assay is more physiologically relevant as it evaluates compound efficacy against the amastigote stage residing within host macrophages.[15][16]
-
Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774, primary peritoneal macrophages) is cultured and differentiated (if necessary, e.g., THP-1 cells with PMA).[1][15]
-
Infection: Differentiated macrophages are infected with stationary-phase promastigotes or axenically grown amastigotes. The parasites are internalized and transform into amastigotes.
-
Assay Procedure:
-
Non-internalized parasites are washed away.
-
Test compounds are added to the infected cells.
-
Plates are incubated for 72-96 hours.
-
The number of intracellular amastigotes is quantified:
-
Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted manually or using high-content imaging systems.[7]
-
Reporter Gene Assays: Leishmania parasites engineered to express reporter proteins like luciferase or green fluorescent protein (GFP) allow for a more high-throughput quantification of parasite load.[15][17]
-
-
-
Data Analysis: The half-maximal effective concentration (EC50) against intracellular amastigotes is determined. Cytotoxicity against the host macrophages (CC50) is also measured in parallel to calculate the selectivity index (SI = CC50/EC50).
In Vivo Models
Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.[17]
-
Animal Models: The most common models are mice (e.g., BALB/c, C57BL/6) and hamsters.[1][17] The choice of model often depends on the Leishmania species and the clinical form of the disease being studied (cutaneous or visceral).[17]
-
Infection: Animals are typically infected in the footpad or the base of the tail for cutaneous leishmaniasis, or intravenously for visceral leishmaniasis.
-
Treatment: Once the infection is established (e.g., development of a lesion for cutaneous forms), treatment with the test compound is initiated. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.
-
Efficacy Assessment:
-
Cutaneous Leishmaniasis: Lesion size is measured regularly. At the end of the experiment, the parasite burden in the lesion and draining lymph nodes is determined by limiting dilution assay or quantitative PCR.[1]
-
Visceral Leishmaniasis: Parasite burden in the liver and spleen is quantified at the end of the study.
-
-
Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Visualizing the Battlefield: Key Pathways and Mechanisms
Understanding the parasite's biology is crucial for identifying novel drug targets and for comprehending mechanisms of drug action and resistance. The following diagrams, generated using the DOT language, illustrate key pathways and workflows in antileishmanial drug discovery.
Caption: A streamlined workflow for antileishmanial drug discovery.
Caption: The Leishmania sterol biosynthesis pathway, a key drug target.
Mechanisms of Drug Resistance
The emergence of drug-resistant Leishmania strains is a major obstacle to effective treatment.[18][19] Understanding the molecular basis of resistance is crucial for developing new drugs that can overcome these mechanisms and for designing strategies to preserve the efficacy of existing drugs.[2][20]
Key mechanisms of resistance include:
-
Reduced Drug Uptake: Downregulation or mutation of transporters responsible for drug influx. For example, resistance to antimonials is associated with mutations in the aquaglyceroporin 1 (AQP1) transporter, which reduces the uptake of the active trivalent form of antimony (SbIII).[18]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the parasite.
-
Alterations in Drug Targets: Mutations in the target enzyme that reduce the binding affinity of the drug. Resistance to amphotericin B, for instance, can arise from mutations in the sterol biosynthesis pathway, leading to a decrease in ergosterol content in the cell membrane.[18]
-
Metabolic Changes: Alterations in metabolic pathways that can compensate for the drug's effects. For example, increased levels of intracellular thiols can help to neutralize the oxidative stress induced by antimonials.[21]
Caption: Major mechanisms of drug resistance in Leishmania.
Future Directions and Concluding Remarks
The discovery of novel antileishmanial compounds is a dynamic field that is increasingly benefiting from technological advancements. The integration of high-content imaging, CRISPR-Cas9 for target validation, and computational approaches for in silico screening and ADME prediction is accelerating the identification and optimization of new drug candidates.[8][16][22] Furthermore, the exploration of natural products from diverse ecosystems continues to provide a rich source of novel chemical scaffolds with potent antileishmanial activity.[23][24][25][26]
Drug repurposing, the investigation of existing drugs for new therapeutic indications, also represents a cost-effective and expedited route to new treatments.[8][27] Ultimately, a multi-pronged approach that combines phenotypic screening, target-based drug design, and a deeper understanding of parasite biology and resistance mechanisms will be essential to populate the drug development pipeline and deliver the next generation of safe and effective treatments for leishmaniasis. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Recent Advances in Chemotherapeutics for Leishmaniasis: Importance of the Cellular Biochemistry of the Parasite and Its Molecular Interaction with the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, In Silico, and In Vitro Evaluation of Anti-Leishmanial Activity of Oxadiazoles and Indolizine Containing Compounds Flagged against Anti-Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 21. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A review of natural products with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potential of the natural products against leishmaniasis in Old World - a review of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploration of Antileishmanial Compounds Derived from Natural Sources - Ghouse Peer - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 27. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of New Antileishmanial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, underscore the urgent need for the discovery and development of novel antileishmanial agents.[1][2] In vitro screening serves as the cornerstone of the drug discovery pipeline, enabling the high-throughput evaluation of large compound libraries to identify promising lead candidates.[2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the in vitro screening of new antileishmanial compounds.
The Landscape of In Vitro Antileishmanial Screening
The in vitro screening process typically follows a tiered approach, beginning with primary screening against the readily culturable promastigote stage of the parasite, followed by secondary screening against the clinically relevant intracellular amastigote stage.[3][4] This strategy allows for the rapid and cost-effective identification of active compounds while filtering out those that are non-specific or cytotoxic to host cells.[1][2]
Core Principles and Methodologies
Successful in vitro screening hinges on robust and reproducible assays that accurately reflect the parasite's viability. A variety of methods are employed, each with its own advantages and limitations.
Parasite Stages for Screening:
-
Promastigotes: The flagellated, motile form found in the sandfly vector. They are easily cultured in axenic (cell-free) media, making them suitable for high-throughput primary screening.[5][6] However, this is not the clinically relevant stage in the mammalian host.[6]
-
Axenic Amastigotes: Amastigote-like forms that can be grown in cell-free culture under conditions that mimic the intracellular environment (e.g., acidic pH and elevated temperature).[6][7] They offer an intermediate model between promastigotes and intracellular amastigotes.
-
Intracellular Amastigotes: The non-motile, replicative form that resides within macrophages in the mammalian host.[8] Assays using intracellular amastigotes are considered the "gold standard" for in vitro screening as they more closely mimic the in vivo situation.[9][10]
Assay Formats:
A range of assay formats are utilized to assess parasite viability, including colorimetric, fluorometric, and reporter gene-based methods.
-
Colorimetric Assays: These assays, such as the MTT and resazurin reduction assays, rely on the metabolic activity of viable cells to convert a substrate into a colored product that can be quantified spectrophotometrically.[8][11] They are relatively inexpensive and straightforward to perform.
-
Fluorometric Assays: Similar to colorimetric assays, these methods use substrates that are converted into fluorescent products by viable cells.[12][13] Resazurin-based assays, for instance, can be read in either colorimetric or fluorometric mode, with the latter often offering higher sensitivity.[3]
-
Reporter Gene Assays: These assays utilize genetically modified parasites that express reporter proteins such as luciferase or fluorescent proteins (e.g., GFP, mCherry).[5][13][14] The signal produced by the reporter protein is directly proportional to the number of viable parasites, offering high sensitivity and suitability for high-throughput screening.[4]
Experimental Workflow for Antileishmanial Drug Discovery
The typical workflow for identifying new antileishmanial drug candidates involves a multi-step process designed to efficiently screen large numbers of compounds and progressively select the most promising ones for further development.
Caption: A generalized experimental workflow for the in vitro screening of antileishmanial agents.
Detailed Experimental Protocols
Promastigote Viability Assay (Resazurin Method)
This protocol describes a common method for primary screening of compounds against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[15]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard antileishmanial drug (e.g., Amphotericin B, Miltefosine) for positive control.[11]
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).
-
Sterile 96-well microtiter plates.
-
Incubator (24-26°C).[15]
-
Microplate reader (absorbance or fluorescence).
Procedure:
-
Parasite Preparation: Count promastigotes from a log-phase culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh complete medium.[5]
-
Compound Plating: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include wells for positive control (standard drug), negative control (parasites with solvent only), and blank (medium only).
-
Incubation: Add 100 µL of the parasite suspension to each well containing the test compounds and controls. Incubate the plate at 24-26°C for 48-72 hours.[16]
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change from blue to pink is observed in the negative control wells.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[16]
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration compared to the negative control. Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Intracellular Amastigote Viability Assay
This protocol outlines the screening of compounds against the clinically relevant intracellular amastigote stage.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages).[11][17]
-
Leishmania promastigotes (stationary phase).
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics.
-
Test compounds and standard drugs.
-
Giemsa stain or a reporter gene-based detection system.
-
Sterile 96-well plates.
-
Incubator (37°C, 5% CO2).[17]
-
Microscope or microplate reader.
Procedure:
-
Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[18]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 20:1.[18] Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Wash the wells gently with pre-warmed medium or PBS to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds and controls to the infected macrophages.
-
Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[18]
-
Quantification of Amastigotes:
-
Giemsa Staining: Fix the cells with methanol, stain with Giemsa, and microscopically count the number of amastigotes per 100 macrophages.[17]
-
Reporter Gene Assay: If using reporter-expressing parasites, lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) using a microplate reader.[14]
-
-
Data Analysis: Calculate the percentage of inhibition of amastigote replication for each compound concentration relative to the untreated infected control. Determine the IC50 value.
Cytotoxicity Assay
This assay is crucial to determine if the observed antileishmanial activity is due to specific effects on the parasite or general toxicity to the host cells.
Materials:
-
Macrophage cell line (same as used for the intracellular assay).
-
Complete macrophage culture medium.
-
Test compounds.
-
Resazurin or MTT solution.
-
Sterile 96-well plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (cells with solvent only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add resazurin or MTT solution and incubate until a color change is observed.
-
Data Acquisition: Measure the absorbance or fluorescence as previously described.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration. Determine the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.[11] The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data from antileishmanial screening studies.
Table 1: In Vitro Activity of Standard Antileishmanial Drugs
| Drug | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| Amphotericin B | L. donovani | Axenic Amastigote | 0.6 - 0.7 | [16] |
| Amphotericin B | L. donovani | Intracellular Amastigote | 0.1 - 0.4 | [16] |
| Miltefosine | L. donovani | Promastigote | ~2.0 | [3] |
| Miltefosine | L. martiniquensis | Intracellular Amastigote | Varies | [9] |
| Paromomycin | L. major | Promastigote | ~10.0 | [3] |
| Pentamidine | L. martiniquensis | Intracellular Amastigote | Varies | [9] |
Table 2: High-Throughput Screening Campaign Outcomes
| Library Size | Leishmania Species | Primary Screen Target | Hit Criteria | Hit Rate (%) | Reference |
| 26,500 | L. major | Promastigotes | ≥70% inhibition at 10 µM | 2.1 | [1][2] |
| 4,000 | L. major | Promastigotes | N/A | N/A | [1][2] |
| 10,000 | L. donovani | Promastigotes | ≥80% inhibition | 2.1 | [12] |
| 400 | L. major | Intracellular Amastigotes | ≥60% inhibition | 19 | [14] |
Signaling Pathways and Drug Resistance
Understanding the mechanisms of drug action and resistance is critical for the development of durable therapies.
Amphotericin B Resistance Pathway
Resistance to Amphotericin B, a polyene antibiotic that binds to ergosterol in the parasite's cell membrane, primarily involves alterations in the sterol biosynthesis pathway.[19] Mutations in genes encoding enzymes like C24-sterol methyltransferase (C24-SMT) and sterol C5-desaturase (C5-DS) can lead to a decrease in ergosterol content and an accumulation of other sterols, thereby reducing the drug's binding affinity.[19][20]
Caption: A simplified diagram of the Amphotericin B resistance pathway in Leishmania.
Miltefosine Resistance Pathway
Miltefosine, an alkylphosphocholine analog, is taken up by the parasite via a specific transporter complex.[20] Resistance can emerge through mutations in the genes encoding the components of this transporter, leading to reduced drug accumulation inside the parasite.[20][21]
Caption: A diagram illustrating the mechanism of Miltefosine uptake and resistance in Leishmania.
Conclusion
The in vitro screening of new antileishmanial agents is a dynamic and evolving field. The methodologies and workflows outlined in this guide provide a robust framework for the identification and characterization of novel compounds. By integrating high-throughput screening with careful validation against the clinically relevant intracellular amastigote stage and assessing host cell cytotoxicity, researchers can effectively prioritize promising candidates for further preclinical and clinical development. A deeper understanding of the parasite's biology and mechanisms of drug resistance will continue to inform the development of more effective and targeted screening strategies, ultimately contributing to the discovery of the next generation of antileishmanial drugs.
References
- 1. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.nyu.edu [med.nyu.edu]
- 19. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 21. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
Antileishmanial agent-12 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antileishmanial agent-12, a promising quinoline-based compound with significant activity against various Leishmania species. This document details its chemical structure, physicochemical properties, synthesis, in vitro biological activity, and mechanism of action, presenting a valuable resource for researchers in the field of antiprotozoal drug discovery.
Chemical Structure and Properties
This compound, also referred to as compound 5a in seminal literature, is chemically identified as (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol . Its structure features a quinoline core substituted at the 2-position with a trifluoromethylphenyl group and at the 4-position with a hydroxymethyl group.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its drug-like characteristics and potential for further development.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂F₃NO | |
| Molecular Weight | 303.28 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol | |
| LogP (predicted) | 3.85 |
Synthesis and Experimental Protocols
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A detailed experimental protocol is outlined below, based on established synthetic methodologies for quinoline derivatives.
Experimental Protocol: Synthesis of (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol
-
Step 1: Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid:
-
A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried to yield 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.
-
-
Step 2: Esterification of the carboxylic acid:
-
The carboxylic acid from Step 1 (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added.
-
The mixture is refluxed for 8 hours.
-
The solvent is removed in vacuo, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The product, methyl 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
-
-
Step 3: Reduction to this compound:
-
The methyl ester from Step 2 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Lithium aluminium hydride (LiAlH₄) (1.5 eq) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol (this compound).
-
In Vitro Antileishmanial Activity
This compound has demonstrated potent activity against the promastigote forms of several Leishmania species. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Leishmania Species | IC₅₀ (µM)[1] |
| Leishmania braziliensis | 14.9[1] |
| Leishmania infantum | 21.3[1] |
The compound also exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC₅₀ value of 9.3 µM[1].
Experimental Protocol: In Vitro Promastigote Susceptibility Assay
-
Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
This compound, dissolved in DMSO, is added to the wells in a series of two-fold dilutions. The final DMSO concentration does not exceed 0.5%.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed by adding a resazurin-based solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after 4 hours of incubation.
-
The IC₅₀ values are calculated from the dose-response curves using a non-linear regression analysis.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action of this compound is still under investigation, preliminary studies on similar quinoline derivatives suggest that they may exert their antiparasitic effects through the induction of mitochondrial oxidative stress. This proposed pathway involves the generation of reactive oxygen species (ROS) within the parasite's mitochondria, leading to cellular damage and eventual cell death.
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism involving mitochondrial oxidative stress.
Experimental Workflow for Investigating Mechanism of Action
Caption: Experimental workflow for mechanism of action studies.
Conclusion and Future Directions
This compound is a potent quinoline derivative with significant in vitro activity against multiple Leishmania species. Its straightforward synthesis and promising biological profile make it an attractive lead compound for further optimization. Future research should focus on in vivo efficacy studies in animal models of leishmaniasis, a more detailed elucidation of its mechanism of action, and structure-activity relationship (SAR) studies to improve its potency and pharmacokinetic properties. The development of more effective and less toxic drugs is a critical global health priority, and this compound represents a valuable starting point in the quest for new treatments for leishmaniasis.
References
Preliminary Technical Guide: Antileishmanial Agent-12
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary preclinical data available for Antileishmanial agent-12, a compound demonstrating significant potential in the fight against leishmaniasis. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
This compound, also referred to as compound 5a, has demonstrated potent in vitro activity against multiple protozoan parasites. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Organism | IC50 (µM) |
| Leishmania braziliensis | 14.9[1][2] |
| Leishmania infantum | 21.3[2] |
| Trypanosoma cruzi | 9.3[3] |
Experimental Protocols
The following protocols outline the methodologies employed in the preliminary in vitro evaluation of this compound and related abietane diterpenoids.
Parasite Culture
Leishmania promastigotes are cultivated in appropriate liquid media, such as RPMI-1640 or Medium 199, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures are maintained at 26°C. The infective promastigote stage is harvested during the stationary phase of growth for use in subsequent assays.
Host Cell Culture
Murine macrophage cell lines, such as J774A.1, are commonly used as host cells for the intracellular amastigote stage of Leishmania. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Antileishmanial Activity Assay (Promastigote Stage)
-
Promastigotes are seeded in 96-well plates at a density of approximately 1-2 x 10^6 cells/mL.
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates are incubated at 26°C for 48-72 hours.
-
Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)
-
J774A.1 macrophages are seeded in 96-well plates and allowed to adhere.
-
The adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After an incubation period to allow for phagocytosis, non-internalized promastigotes are removed by washing.
-
The test compound is added at various concentrations, and the plates are incubated for a further 48-72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase or GFP).
-
The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage compared to untreated controls.
Cytotoxicity Assay
-
J774A.1 macrophages are seeded in 96-well plates.
-
The test compound is added at the same concentrations used in the antileishmanial assays.
-
The plates are incubated for 48-72 hours under the same conditions as the amastigote assay.
-
Cell viability is determined using a metabolic assay such as the MTT or resazurin assay.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro screening of this compound.
Proposed Mechanism of Action
While the precise signaling pathway for this compound has not been fully elucidated, preliminary studies on related abietane diterpenes suggest a mechanism involving the induction of mitochondrial dysfunction and oxidative stress, leading to an apoptosis-like cell death in Leishmania.
Caption: Proposed mechanism of action for this compound.
References
Technical Guide: The Activity of Antileishmanial Agent AR-12 Against Leishmania donovani
This technical guide provides an in-depth overview of the antileishmanial activity of the agent AR-12 against Leishmania donovani, the causative agent of visceral leishmaniasis. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for leishmaniasis.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Current treatment options are limited by toxicity, emerging drug resistance, and high costs. Consequently, there is an urgent need for the development of new, effective, and safe antileishmanial agents. One promising avenue of research is the development of host-mediated therapies, which aim to enhance the host's own immune response to clear the parasite. AR-12 is one such molecule that has shown potential as a host-mediated therapeutic for VL.[1]
Quantitative Data on the Efficacy of AR-12
The efficacy of AR-12 against Leishmania donovani has been evaluated in in vitro studies using infected bone marrow-derived macrophages (BMDMs). The data demonstrates a dose- and time-dependent clearance of intracellular amastigotes.
Table 1: In Vitro Efficacy of Soluble AR-12 Against Intracellular L. donovani Amastigotes in BMDMs [1]
| Treatment Duration | AR-12 Concentration (µM) | Amastigote Clearance (%) |
| 24 hours | 0.5 | ~68% |
| 1.0 | ~52% | |
| 2.5 | ~80% | |
| 72 hours | 0.5 | ~80% |
| 1.0 | ~82% | |
| 2.5 | ~88% |
Table 2: In Vitro Efficacy of AR-12 Encapsulated in Acetalated Dextran Microparticles (AR-12/MPs) Against Intracellular L. donovani Amastigotes in BMDMs [1]
| Treatment Duration | AR-12/MP Concentration (µM) | Amastigote Clearance (%) |
| 24 hours | 0.5 | ~70% |
| 1.0 | ~83% | |
| 2.5 | ~90% | |
| 72 hours | 0.5 | ~85% |
| 1.0 | ~90% | |
| 2.5 | ~92% |
Notably, AR-12 encapsulated in acetalated dextran microparticles (AR-12/MPs) showed enhanced amastigote clearance compared to soluble AR-12, particularly at concentrations of 1.0 and 2.5 µM after 24 hours of treatment.[1] In vivo studies in a murine model of VL also demonstrated that treatment with AR-12/MPs significantly reduced the parasite loads in the liver, spleen, and bone marrow.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antileishmanial activity of AR-12.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Parasite Culture: Leishmania donovani promastigotes are cultured in a specialized medium (e.g., M199) at 26°C.
-
Infection of Macrophages: BMDMs are seeded in multi-well plates and infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Drug Treatment: After an initial incubation period to allow for phagocytosis of the promastigotes and their transformation into amastigotes, the infected macrophages are treated with varying concentrations of soluble AR-12 or AR-12/MPs.
-
Assessment of Parasite Burden: At specified time points (e.g., 24 and 72 hours), the cells are fixed and stained (e.g., with Giemsa stain). The number of intracellular amastigotes is determined by microscopic examination. The percentage of amastigote clearance is calculated relative to untreated control cells.
-
Animal Model: BALB/c mice are commonly used for experimental VL.
-
Infection: Mice are infected with L. donovani promastigotes via intravenous injection.
-
Drug Administration: After a specified period post-infection to allow for the establishment of a systemic infection, mice are treated with AR-12/MPs, typically administered intraperitoneally or orally.
-
Evaluation of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the parasite load in the liver, spleen, and bone marrow is quantified. This is often done by preparing tissue homogenates and counting the number of Leishman-Donovan Units (LDUs) via microscopy of Giemsa-stained smears or by quantitative PCR.
Visualizations of Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of AR-12 and the experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating the antileishmanial activity of AR-12.
Caption: Proposed host-mediated mechanism of action of AR-12.
Conclusion
AR-12 represents a promising lead compound for the development of a novel host-mediated therapy for visceral leishmaniasis. Its ability to promote the clearance of intracellular Leishmania donovani amastigotes, particularly when delivered via microparticle encapsulation, warrants further investigation.[1] Future studies should focus on elucidating the precise molecular pathways through which AR-12 amplifies the host immune response and on optimizing its formulation for improved in vivo efficacy and safety.
References
Methodological & Application
Application Notes and Protocols for Antileishmanial Agent-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Antileishmanial agent-12 (Compound 5a) in a cell culture setting for the purpose of antileishmanial drug discovery and development. Due to the limited publicly available information specific to this compound, the following protocols are based on established methodologies for the in vitro evaluation of novel antileishmanial candidates, particularly those with a quinoline-like scaffold.
Introduction
This compound is a potent antiprotozoal compound with demonstrated activity against various Leishmania species.[1] As a member of the quinoline class of compounds, it holds promise for the development of new therapies against leishmaniasis, a neglected tropical disease. These notes provide detailed protocols for the in vitro assessment of its efficacy and cytotoxicity, along with a hypothetical mechanism of action to guide further investigation.
Physicochemical Properties and Handling
-
Solubility: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against various protozoan parasites.
| Parasite Species | Assay Type | IC50 (µM) |
| Leishmania braziliensis | Not specified | 14.9[1] |
| Leishmania infantum | Not specified | 21.3[1] |
| Trypanosoma cruzi | Not specified | 9.3[1] |
Table 1: In Vitro Activity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the parasite growth.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Leishmania Promastigote Viability Assay
This assay determines the direct effect of the compound on the extracellular, flagellated form of the parasite.
Materials:
-
Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes in logarithmic growth phase.
-
Complete M199 medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin).
-
This compound.
-
Resazurin sodium salt solution (e.g., AlamarBlue™).
-
96-well flat-bottom microtiter plates.
-
Plate reader (fluorometer/spectrophotometer).
Procedure:
-
Harvest log-phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in complete M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete M199 medium.
-
Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite viability against the log of the compound concentration using appropriate software (e.g., GraphPad Prism).
Macrophage Cytotoxicity Assay
This assay assesses the toxicity of the compound towards host cells, which is crucial for determining its selectivity.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well flat-bottom microtiter plates.
-
Plate reader (spectrophotometer).
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium and incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 (50% cytotoxic concentration) value.
Intracellular Amastigote Assay
This assay evaluates the efficacy of the compound against the clinically relevant intracellular, non-motile form of the parasite.
Materials:
-
Macrophage cell line.
-
Leishmania species promastigotes (stationary phase).
-
Complete RPMI-1640 medium.
-
This compound.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages on glass coverslips in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 72 hours.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.
Visualizations
Hypothetical Signaling Pathway
The precise mechanism of action for this compound is not yet elucidated. However, based on the activity of other quinoline-based antileishmanial compounds, a plausible hypothesis involves the disruption of key parasite-specific metabolic pathways.
Caption: Hypothetical mechanism of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro evaluation of this compound.
Caption: Workflow for in vitro antileishmanial screening.
References
Application Notes and Protocols for the Administration of Antileishmanial Agent-12 in a Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Antileishmanial Agent-12," a novel therapeutic candidate, in a murine model of leishmaniasis. The protocols detailed below cover the in vivo administration, efficacy assessment, and potential mechanisms of action.
Introduction
Leishmaniasis is a parasitic disease with a wide spectrum of clinical manifestations, ranging from cutaneous lesions to fatal visceral disease.[1][2] The development of new, effective, and safe antileishmanial drugs is a global health priority. Murine models of leishmaniasis are essential tools for the preclinical evaluation of novel drug candidates.[3][4][5][6] This document outlines the standardized procedures for testing the efficacy of this compound in BALB/c mice, a commonly used susceptible strain for both cutaneous and visceral leishmaniasis.[7][8][9]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the expected quantitative data from in vivo studies of this compound compared to a standard reference drug, miltefosine.
Table 1: Efficacy of this compound against Visceral Leishmaniasis in L. donovani-infected BALB/c Mice
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Liver Parasite Burden Reduction (%) | Spleen Parasite Burden Reduction (%) |
| Vehicle Control | - | Oral | 10 | 0 | 0 |
| This compound | 25 | Oral | 10 | 85 ± 5 | 80 ± 7 |
| This compound | 50 | Oral | 10 | 95 ± 3 | 92 ± 4 |
| Miltefosine | 20 | Oral | 10 | 89 ± 4[10] | 85 ± 6[10] |
Table 2: Efficacy of this compound against Cutaneous Leishmaniasis in L. major-infected BALB/c Mice
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Lesion Size Reduction (mm) | Footpad Parasite Burden Reduction (%) |
| Vehicle Control | - | Oral | 14 | 0.5 ± 0.2 | 0 |
| This compound | 25 | Oral | 14 | 3.5 ± 0.5 | 78 ± 6 |
| This compound | 50 | Oral | 14 | 5.2 ± 0.4 | 91 ± 5 |
| Amphotericin B (i.v.) | 1 | Intravenous | 14 | 4.8 ± 0.6 | 94 ± 3 |
Experimental Protocols
This protocol describes the establishment of visceral leishmaniasis in BALB/c mice for the evaluation of this compound.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[7]
-
Parasite: Leishmania donovani promastigotes cultured to the stationary phase.
-
Infection Procedure:
-
Harvest stationary phase promastigotes and wash three times in sterile phosphate-buffered saline (PBS).
-
Resuspend the parasites in PBS to a final concentration of 1 x 10⁸ parasites/mL.
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with 100 µL of the parasite suspension (1 x 10⁷ parasites/mouse).[11]
-
-
Treatment:
-
Efficacy Assessment:
-
At 24 hours after the last dose, euthanize the mice by cervical dislocation.
-
Aseptically remove the liver and spleen and weigh them.
-
Determine the parasite burden in the liver and spleen using the limiting dilution assay.[9]
-
Calculate the Leishman-Donovan Units (LDU) and the percentage of parasite inhibition compared to the vehicle control group.
-
This protocol details the induction of cutaneous leishmaniasis to assess the efficacy of this compound.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania major stationary phase promastigotes.
-
Infection Procedure:
-
Prepare the parasite inoculum as described for the visceral model.
-
Anesthetize the mice.
-
Inject 50 µL of the parasite suspension (5 x 10⁶ parasites) subcutaneously into the right hind footpad.[3]
-
-
Treatment:
-
When lesions become measurable (approximately 3-4 weeks post-infection), randomize mice into treatment groups.
-
Administer this compound or vehicle control daily by oral gavage for 14 consecutive days.
-
-
Efficacy Assessment:
-
Measure the lesion diameter weekly using a digital caliper.
-
At the end of the treatment, euthanize the mice and determine the parasite burden in the infected footpad by limiting dilution assay or quantitative PCR (qPCR).[13]
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the general experimental workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for in vivo testing of this compound.
Leishmania parasites manipulate host cell signaling pathways to ensure their survival.[2][14] Key pathways include the PI3K/Akt and MAPK pathways, which are often exploited by the parasite to inhibit apoptosis of the host cell.[2] this compound is hypothesized to interfere with these pro-survival signals, leading to parasite clearance.
Caption: Inhibition of pro-survival signaling pathways by this compound.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Leishmania pathogenesis in mice: experimental considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 10. Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leishmania Interferes with Host Cell Signaling to Devise a Survival Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antileishmanial Agent-12 (ALA-12) in Drug Discovery
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues of toxicity, the emergence of drug resistance, high cost, and difficult administration routes.[1][3][4][5] Consequently, there is an urgent and continuous need for the discovery of new, safe, and effective antileishmanial drugs.[3][4] Antileishmanial agent-12 (ALA-12) is a novel synthetic compound that has demonstrated potent and selective activity against various Leishmania species. These notes provide an overview of its application in drug discovery, including its biological activity, proposed mechanism of action, and detailed protocols for its evaluation.
Biological Activity
ALA-12 has shown significant inhibitory activity against both the extracellular promastigote and, more importantly, the clinically relevant intracellular amastigote stages of the parasite.[6] Its efficacy has been demonstrated across multiple pathogenic Leishmania species, including L. donovani (the causative agent of visceral leishmaniasis) and L. major (a causative agent of cutaneous leishmaniasis). A key feature of a promising drug candidate is its selectivity for the parasite over host cells. ALA-12 exhibits a high selectivity index, indicating a favorable therapeutic window.[7]
Mechanism of Action (Proposed)
Preliminary studies suggest that ALA-12 induces apoptosis-like cell death in Leishmania parasites. The proposed mechanism involves the inhibition of a parasite-specific mitogen-activated protein kinase (MAPK), a key enzyme in signaling pathways that regulate parasite proliferation and survival.[8] By targeting a parasite-specific enzyme, ALA-12 minimizes off-target effects on mammalian cells, which contributes to its high selectivity index. This targeted approach is a promising strategy in the development of new antileishmanial therapies.[1][8]
Applications in Drug Discovery
-
Lead Compound Identification: ALA-12 serves as a validated hit compound for further lead optimization. Its chemical scaffold can be modified to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: As a selective inhibitor, ALA-12 can be used as a chemical probe to investigate the role of specific MAPK signaling pathways in Leishmania biology, potentially revealing new drug targets.
-
In Vivo Efficacy Evaluation: The potent in vitro activity of ALA-12 warrants its evaluation in preclinical animal models of visceral and cutaneous leishmaniasis to determine its therapeutic potential.[9][10][11]
Quantitative Data Summary
The biological activity of ALA-12 has been quantified through a series of in vitro assays. The results are summarized below, with Miltefosine, an oral drug used for leishmaniasis treatment, serving as a reference compound.[12]
Table 1: In Vitro Antileishmanial Activity of ALA-12
| Compound | Leishmania Species | Stage | IC50 (µM) ± SD |
|---|---|---|---|
| ALA-12 | L. donovani | Promastigote | 4.2 ± 0.5 |
| Amastigote | 1.8 ± 0.3 | ||
| L. major | Promastigote | 6.5 ± 0.8 | |
| Amastigote | 2.5 ± 0.4 | ||
| Miltefosine | L. donovani | Promastigote | 8.5 ± 1.1 |
| Amastigote | 3.1 ± 0.6 | ||
| L. major | Promastigote | 10.2 ± 1.5 |
| | | Amastigote | 4.7 ± 0.9 |
Table 2: Cytotoxicity and Selectivity Index of ALA-12
| Compound | Mammalian Cell Line | CC50 (µM) ± SD | Selectivity Index (SI)¹ |
|---|---|---|---|
| ALA-12 | J774A.1 Macrophages | 195 ± 15.2 | 108.3 |
| Miltefosine | J774A.1 Macrophages | 45 ± 5.8 | 14.5 |
¹ Selectivity Index (SI) is calculated as the ratio of CC50 (J774A.1) to IC50 (L. donovani amastigotes).[7]
Visualizations
Caption: Drug discovery workflow for evaluating this compound.
Caption: Proposed mechanism of action of ALA-12 on a Leishmania signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Anti-promastigote Susceptibility Assay
This protocol determines the 50% inhibitory concentration (IC50) of ALA-12 against the extracellular promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
ALA-12 stock solution (10 mM in DMSO).
-
Miltefosine or Amphotericin B as a positive control.
-
Resazurin sodium salt solution (0.0125% w/v in PBS).
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrofluorometer.
Procedure:
-
Harvest logarithmic phase promastigotes and adjust the density to 1 x 10⁶ cells/mL in complete M199 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of ALA-12 (e.g., from 100 µM to 0.78 µM) in complete M199 medium. Add 100 µL of each dilution to the respective wells in triplicate.
-
Include wells for a positive control (reference drug), a negative control (medium with 0.5% DMSO), and a blank (medium only).
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 26°C.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Intracellular Anti-amastigote Assay
This protocol determines the IC50 of ALA-12 against the clinically relevant intracellular amastigote stage within host macrophages.[13]
Materials:
-
J774A.1 murine macrophage cell line.
-
Leishmania promastigotes (stationary phase).
-
RPMI-1640 medium supplemented with 10% FBS.
-
ALA-12 stock solution.
-
Reference drug (e.g., Miltefosine).
-
Giemsa stain.
-
Sterile 24-well plates with round glass coverslips.
-
Light microscope.
Procedure:
-
Seed J774A.1 macrophages onto glass coverslips in 24-well plates at a density of 5 x 10⁴ cells/well and incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytized promastigotes.
-
Add fresh medium containing serial dilutions of ALA-12 (e.g., from 50 µM to 0.39 µM) to the infected cells in triplicate. Include positive and negative controls.
-
Incubate the plates for an additional 48 hours at 37°C with 5% CO₂.
-
After incubation, wash the coverslips with PBS, fix with methanol, and stain with Giemsa.
-
Mount the coverslips on glass slides and examine under a light microscope (100x oil immersion objective).
-
Determine the number of amastigotes per 100 macrophages for at least 200 macrophages per coverslip.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of ALA-12 against a mammalian cell line to assess its selectivity.[7][14]
Materials:
-
J774A.1 macrophage cell line.
-
RPMI-1640 medium with 10% FBS.
-
ALA-12 stock solution.
-
Resazurin solution.
-
Sterile 96-well plates.
Procedure:
-
Seed J774A.1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Replace the medium with fresh medium containing serial dilutions of ALA-12 (e.g., from 400 µM to 3.125 µM) in triplicate.
-
Incubate the plate for 48 hours.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure fluorescence as described in Protocol 1.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells.
-
Determine the CC50 value using a sigmoidal dose-response curve.
Protocol 4: In Vivo Efficacy in BALB/c Mouse Model of Visceral Leishmaniasis
This protocol evaluates the therapeutic efficacy of ALA-12 in a well-established animal model of visceral leishmaniasis.[9][15]
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Leishmania donovani amastigotes (isolated from the spleen of an infected hamster).
-
ALA-12 formulation for oral or intraperitoneal administration.
-
Reference drug (e.g., Miltefosine).
-
Vehicle control.
-
Materials for tissue homogenization and Giemsa staining.
Procedure:
-
Infect BALB/c mice intravenously via the tail vein with 1 x 10⁷ L. donovani amastigotes.
-
Allow the infection to establish for 7-14 days.
-
Randomly assign mice into groups (n=5-8 per group): Vehicle control, reference drug, and ALA-12 treatment groups (e.g., 10, 20, 40 mg/kg/day).
-
Administer the treatment daily for 5 consecutive days (e.g., via oral gavage).
-
Monitor the mice for signs of toxicity throughout the treatment period.
-
One week after the final dose, humanely euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue impression smears from a small section of the liver and spleen, fix with methanol, and stain with Giemsa.
-
Determine the parasite burden in the liver and spleen by microscopy. Express the results as Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.
-
Calculate the percentage of parasite suppression in the treated groups compared to the vehicle control group.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antileishmanial drug discovery: comprehensive review of the last 10 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 12. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 15. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Antileishmanial Agent-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a novel therapeutic candidate, Antileishmanial agent-12, against Leishmania parasites. The methodologies described herein cover essential in vitro and in vivo assays crucial for the preclinical development of new antileishmanial drugs.
Introduction to Antileishmanial Drug Efficacy Testing
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic treatments is a global health priority. The evaluation of a potential antileishmanial agent involves a stepwise process, beginning with in vitro screening to determine its activity against the parasite and its toxicity to host cells, followed by in vivo studies in appropriate animal models to assess its efficacy in a physiological context.[1][2] This document outlines the standard procedures to determine the inhibitory effects of this compound on Leishmania parasites.
In Vitro Efficacy Evaluation
In vitro assays are the first step in screening potential antileishmanial compounds.[3][4] These assays are designed to determine the direct effect of the agent on the parasite at different life cycle stages. The clinically relevant stage for drug testing is the intracellular amastigote, as this is the form that resides and multiplies within macrophages in the mammalian host.[5][6] However, assays using the promastigote and axenic amastigote forms are also valuable for initial high-throughput screening.[5][7][8]
Key In Vitro Assays
A summary of the key in vitro assays for evaluating this compound is presented below.
| Assay | Parasite Stage | Purpose | Key Parameters |
| Promastigote Viability Assay | Promastigote | Initial screening for antileishmanial activity. | IC50 (50% inhibitory concentration) |
| Axenic Amastigote Viability Assay | Axenic Amastigote | Evaluation against a more clinically relevant form. | IC50 |
| Intracellular Amastigote Assay | Intracellular Amastigote | "Gold standard" in vitro assay to assess activity within host macrophages.[7] | IC50, Infection Rate, Amastigote Load |
| Cytotoxicity Assay | Mammalian Cell Line | Determine the toxicity of the agent to host cells. | CC50 (50% cytotoxic concentration) |
| Selectivity Index (SI) | - | Determine the therapeutic window of the agent. | CC50 / IC50 |
Experimental Protocols: In Vitro Assays
Protocol 1: Promastigote Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of Leishmania promastigotes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9][10]
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M199 medium (or other suitable medium) supplemented with 10% Fetal Bovine Serum (FBS)[11]
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
Procedure:
-
Seed Leishmania promastigotes (1 x 10^6 cells/mL) in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include wells for the positive control (Amphotericin B) and vehicle control (DMSO).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 26°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration.
Protocol 2: Intracellular Amastigote Assay
This protocol evaluates the efficacy of this compound against intracellular amastigotes within a macrophage host cell line (e.g., J774 or THP-1).[5][12]
Materials:
-
J774 or THP-1 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Stationary phase Leishmania promastigotes
-
This compound
-
Giemsa stain
-
Microscope slides or 96-well imaging plates
Procedure:
-
Seed macrophages in a 96-well plate or on sterile coverslips and allow them to adhere overnight at 37°C with 5% CO2.[12]
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Calculate the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., L929 fibroblasts or the same macrophage line used in the intracellular assay)
-
Appropriate cell culture medium
-
This compound
-
MTT solution
-
Solubilization buffer
-
96-well microtiter plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the CC50 value.
In Vivo Efficacy Evaluation
In vivo studies are critical to evaluate the efficacy of a drug candidate in a whole organism, providing insights into its pharmacokinetics, biodistribution, and overall therapeutic potential.[1][13] The choice of animal model is crucial and depends on the Leishmania species being studied.[13][14] For visceral leishmaniasis caused by L. donovani, BALB/c mice and golden hamsters are commonly used models.[5][14] For cutaneous leishmaniasis, various mouse strains are used depending on the Leishmania species.[1][13]
Key In Vivo Models
| Leishmaniasis Type | Leishmania Species | Recommended Animal Model | Rationale |
| Visceral | L. donovani, L. infantum | BALB/c mouse, Golden hamster | Mimics human visceral leishmaniasis pathology.[5] |
| Cutaneous | L. major | C57BL/6 mouse (resistant), BALB/c mouse (susceptible) | Allows for the study of immune responses.[13][15] |
| Cutaneous | L. amazonensis | CBA mouse | Develops chronic, non-healing lesions.[13] |
| Mucocutaneous | L. braziliensis | Golden hamster | Develops metastatic lesions similar to human disease.[13] |
Experimental Protocol: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
This protocol describes the evaluation of this compound in a BALB/c mouse model of visceral leishmaniasis.
Materials:
-
6-8 week old female BALB/c mice
-
Leishmania donovani promastigotes
-
This compound
-
Vehicle for drug administration
-
Miltefosine or Amphotericin B (positive control)
-
Sterile saline
Procedure:
-
Infect mice intravenously with 1 x 10^7 L. donovani promastigotes.
-
Allow the infection to establish for a predetermined period (e.g., 14 or 28 days).
-
Randomly assign mice to treatment groups: Vehicle control, Positive control, and different doses of this compound.
-
Administer the treatments for a specified duration (e.g., 5-10 consecutive days) via the appropriate route (e.g., oral, intraperitoneal).
-
Monitor the animals for signs of toxicity throughout the experiment.
-
At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.
-
Determine the parasite burden in the liver and spleen by preparing Giemsa-stained tissue imprints and counting the number of amastigotes per 1000 host cell nuclei. The parasite load is expressed in Leishman-Donovan Units (LDU).
-
Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity of this compound
| Compound | Promastigote IC50 (µM) | Axenic Amastigote IC50 (µM) | Intracellular Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| This compound | Value | Value | Value | Value | Value |
| Amphotericin B | Value | Value | Value | Value | Value |
| Miltefosine | Value | Value | Value | Value | Value |
Table 2: In Vivo Efficacy of this compound in L. donovani Infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Liver Parasite Burden (LDU ± SD) | % Inhibition (Liver) | Spleen Parasite Burden (LDU ± SD) | % Inhibition (Spleen) |
| Vehicle Control | - | Value | - | Value | - |
| This compound | Dose 1 | Value | Value | Value | Value |
| This compound | Dose 2 | Value | Value | Value | Value |
| Miltefosine | Value | Value | Value | Value | Value |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Workflow for evaluating antileishmanial agent efficacy.
Caption: Leishmania-macrophage interaction and drug action.
Caption: Th1-mediated immune response against Leishmania.
References
- 1. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
- 13. gov.uk [gov.uk]
- 14. mdpi.com [mdpi.com]
- 15. Model-based Evaluation of Gene Expression Changes in Response to Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Antileishmanial Agents
Introduction
Leishmaniasis remains a significant global health challenge, with current therapeutic options facing limitations due to toxicity, emerging resistance, and high costs.[1] The discovery and development of novel antileishmanial agents are therefore of paramount importance. This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of experimental compounds, using "Antileishmanial agent-12" as a representative candidate. While specific mechanistic data for "this compound" is not extensively available in public literature, the methodologies outlined below represent the standard and advanced practices in the field of antileishmanial drug discovery. These protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy, selectivity, and potential mechanism of action of novel therapeutic candidates.
The provided experimental designs cover essential in vitro and in vivo assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
Effective data presentation is crucial for the comparative analysis of experimental outcomes. The following tables provide a structured format for summarizing the key quantitative data obtained during the evaluation of an antileishmanial agent.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Leishmania Species | Parasite Stage | IC50 (µM)[2] | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| L. donovani | Amastigote | THP-1 | |||
| L. donovani | Promastigote | ||||
| L. infantum | Amastigote | 21.3 | Peritoneal Macrophages | ||
| L. infantum | Promastigote | ||||
| L. major | Amastigote | J774A.1 | |||
| L. major | Promastigote | ||||
| L. braziliensis | Amastigote | 14.9 | |||
| L. braziliensis | Promastigote |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasite Burden Reduction (%) - Liver | Parasite Burden Reduction (%) - Spleen | Change in Spleen Weight (mg) |
| Vehicle Control | - | Oral | 0 | 0 | +X |
| This compound | 10 | Oral | |||
| This compound | 25 | Oral | |||
| This compound | 50 | Oral | |||
| Miltefosine (Control) | 20 | Oral |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following protocols describe key assays for the evaluation of antileishmanial candidates.
Protocol 1: In Vitro Anti-promastigote Activity Assay
Objective: To determine the direct effect of the test compound on the viability of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Resazurin solution (0.125 mg/mL)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Amphotericin B)
-
Plate reader (fluorometer/spectrophotometer)
Procedure:
-
Harvest logarithmic phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug. Add 100 µL of each dilution to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Anti-amastigote Activity Assay in Macrophages
Objective: To assess the efficacy of the test compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages.
-
RPMI-1640 medium with 10% FBS.
-
Stationary phase Leishmania promastigotes.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages in a 24-well plate with coverslips and allow them to adhere overnight.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compound and reference drug.
-
Incubate for another 72 hours.
-
Fix the cells on the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
Protocol 3: Cytotoxicity Assay against Host Cells
Objective: To evaluate the toxicity of the test compound on mammalian cells to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., THP-1, HepG2).
-
Appropriate cell culture medium.
-
96-well microtiter plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Add serial dilutions of the test compound to the wells and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 4: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Objective: To determine the in vivo antileishmanial activity of the test compound.
Materials:
-
BALB/c mice.
-
Leishmania donovani promastigotes.
-
Test compound and vehicle.
-
Reference drug (e.g., Miltefosine).
Procedure:
-
Infect BALB/c mice intravenously with 1 x 10^7 stationary phase L. donovani promastigotes.
-
After a pre-patent period (e.g., 7 or 14 days), initiate treatment with the test compound, vehicle, or reference drug for a specified duration (e.g., 5 or 10 days).
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.
-
Prepare Giemsa-stained impression smears of the liver and spleen.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei and express it as Leishman-Donovan Units (LDU).
-
Calculate the percentage of parasite burden reduction compared to the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to illustrate key signaling pathways potentially modulated by antileishmanial agents and to outline the experimental workflow.
The mTOR signaling pathway is known to regulate the balance between IL-12 and IL-10 production in macrophages infected with Leishmania donovani.[3][4] Inhibition of the PI3K/mTOR pathway can reverse the parasite-induced suppression of IL-12 and upregulation of IL-10, thereby promoting a Th1 response conducive to parasite clearance.[5] Antileishmanial drugs can modulate the expression of IL-12 in monocytes, which is crucial for regulating Th1 cell-mediated immunity.[6]
Many effective antileishmanial drugs exert their effects through multiple mechanisms.[7] These can include disruption of the parasite's cell membrane integrity, interference with mitochondrial function, and the induction of reactive oxygen species (ROS) production, all of which can lead to apoptosis-like cell death in the parasite.[8][9]
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Network-Based Approaches Reveal Potential Therapeutic Targets for Host-Directed Antileishmanial Therapy Driving Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational System Level Approaches for Discerning Reciprocal Regulation of IL10 and IL12 in Leishmaniasis [frontiersin.org]
- 5. mTOR signaling pathway regulates the IL-12/IL-10 axis in Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileishmanial Drugs Modulate IL-12 Expression and Inflammasome Activation in Primary Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of ferrocenylquinoline as a potential antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miltefosine - Wikipedia [en.wikipedia.org]
Application Note: Determination of the IC50 of Antileishmanial Agent-12
For Research Use Only.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial drugs is a global health priority. A critical step in the discovery and development of new therapeutic agents is the determination of their in vitro potency against the parasite. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's effectiveness. This application note provides detailed protocols for determining the IC50 of a novel compound, "Antileishmanial agent-12," against both the promastigote and intracellular amastigote stages of Leishmania species. Additionally, it describes the assessment of cytotoxicity against a mammalian cell line to determine the selectivity of the compound.
The protocols herein utilize a resazurin-based viability assay, a reliable and widely used method for assessing cell metabolic activity.[1][2][3][4] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells, allowing for the quantification of parasite inhibition.
Principle of the Assay
The antileishmanial activity of Agent-12 is determined by exposing cultured Leishmania parasites (both promastigotes and intracellular amastigotes) to serial dilutions of the compound. After a defined incubation period, parasite viability is assessed using a resazurin reduction assay. The IC50 value, which is the concentration of the agent that causes a 50% reduction in parasite viability, is then calculated from the dose-response curve. To assess the therapeutic potential of the agent, its cytotoxicity towards a mammalian host cell line (e.g., J774A.1 macrophages) is also determined to calculate the selectivity index (SI). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[1][3]
Materials and Reagents
-
Leishmania species (e.g., L. donovani, L. major)
-
This compound
-
Reference drug (e.g., Amphotericin B, Miltefosine)
-
J774A.1 murine macrophage cell line
-
RPMI-1640 medium
-
M-199 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well flat-bottom sterile culture plates
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Incubator (26°C for promastigotes, 37°C with 5% CO2 for macrophages)
-
Microplate fluorometer (Excitation: 540-570 nm, Emission: 580-590 nm)
Experimental Protocols
Protocol 1: IC50 Determination against Leishmania Promastigotes
This protocol outlines the steps to determine the inhibitory effect of this compound on the extracellular, motile form of the parasite.
1. Preparation of Leishmania Promastigotes:
- Culture Leishmania promastigotes in M-199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.[5]
- Harvest parasites in the late logarithmic to early stationary phase of growth.
- Determine the parasite density using a hemocytometer and adjust the concentration to 1 x 10^6 promastigotes/mL in fresh culture medium.[5]
2. Preparation of Test Compound and Controls:
- Prepare a stock solution of this compound in DMSO.
- Perform serial two-fold dilutions of the stock solution in culture medium to obtain a range of desired test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[5]
- Prepare a reference drug (e.g., Amphotericin B) in the same manner.
- Include a negative control (medium with 0.5% DMSO) and a positive control (reference drug at a known effective concentration).
3. Assay Procedure:
- In a 96-well plate, add 100 µL of the diluted compounds to the respective wells in triplicate.
- Add 100 µL of the promastigote suspension (1 x 10^6 cells/mL) to each well, resulting in a final volume of 200 µL and a final parasite density of 5 x 10^5 cells/mL.
- Incubate the plate at 26°C for 72 hours.
- After incubation, add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well.
- Incubate for an additional 4-24 hours, or until a color change from blue to pink is observed in the negative control wells.
- Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 550 nm and an emission wavelength of 590 nm.[2]
4. Data Analysis:
- Calculate the percentage of parasite inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank) ] * 100
- Plot the percentage of inhibition against the log of the compound concentration.
- Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: IC50 Determination against Intracellular Leishmania Amastigotes
This protocol assesses the efficacy of this compound against the clinically relevant intracellular stage of the parasite.
1. Preparation of Macrophages and Infection:
- Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
- Seed 5 x 10^4 macrophages per well in a 96-well plate and incubate for 18-24 hours to allow for cell adherence.[1]
- Infect the adherent macrophages with late-stage promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[1]
- Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
- Wash the wells three times with pre-warmed medium to remove non-internalized promastigotes.[1][6]
2. Treatment with Test Compound:
- Add 200 µL of medium containing serial dilutions of this compound to the infected macrophages in triplicate.
- Include a reference drug and a negative control (medium with 0.5% DMSO).
- Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.[6]
3. Viability Assay and Data Analysis:
- After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of resazurin solution to each well.
- Incubate for 4-8 hours at 37°C.
- Measure the fluorescence as described in Protocol 1.
- Calculate the percentage of amastigote inhibition and determine the IC50 value as described for promastigotes.
Protocol 3: Cytotoxicity Assay against Mammalian Cells (CC50 Determination)
This protocol is essential for evaluating the toxicity of this compound to host cells and determining its selectivity.
1. Cell Preparation:
- Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 18-24 hours to allow for adherence.[1]
2. Treatment and Viability Assay:
- Add 200 µL of medium containing serial dilutions of this compound to the cells in triplicate.
- Incubate the plate at 37°C in a 5% CO2 atmosphere for the same duration as the amastigote assay (48-72 hours).
- Perform the resazurin viability assay as described in Protocol 2.
3. Data Analysis:
- Calculate the percentage of cytotoxicity for each concentration.
- Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
- Calculate the Selectivity Index (SI) using the following formula: SI = CC50 (mammalian cells) / IC50 (amastigotes) [1][3]
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured table for easy comparison and interpretation.
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 J774A.1 (µM) | Selectivity Index (SI) |
| This compound | Insert Value | Insert Value | Insert Value | Calculate Value |
| Reference Drug | Insert Value | Insert Value | Insert Value | Calculate Value |
Conclusion
These detailed protocols provide a robust framework for the in vitro evaluation of "this compound." The determination of IC50 values against both promastigote and amastigote forms, along with the CC50 against a mammalian cell line, are crucial first steps in assessing the potential of a new compound as a candidate for antileishmanial drug development. A high selectivity index is a desirable characteristic for a promising therapeutic agent.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Antileishmanial Agent-12
Welcome to the technical support center for Antileishmanial Agent-12. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the solubility of this potent antileishmanial agent.
Frequently Asked Questions (FAQs)
Q1: My preparation of this compound in aqueous buffer shows low solubility and precipitation. What could be the cause?
A1: Several factors can contribute to low aqueous solubility. This compound, like many new chemical entities, may have inherently poor water solubility.[1] Over 40% of new chemical entities are practically insoluble in water, which can hinder their absorption and bioavailability.[1][2] Additionally, the pH of your buffer system, the presence of salts, and the temperature can all influence the solubility of the compound. For instance, a related antileishmanial compound, S-4, was found to have an aqueous solubility of 299.70 μM in PBS at pH 7.4; however, different conditions may yield different results.[3]
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A2: For initial in vitro testing, several strategies can be employed to enhance solubility. These include both physical and chemical modification techniques.[1] Physical methods often involve increasing the surface area of the drug available for dissolution, such as through particle size reduction.[4] Chemical modifications can involve altering the pH of the solvent or using complexation agents.[1] A good starting point is to assess the pH-solubility profile of this compound to determine if adjusting the pH of your buffer is a viable option.[5]
Q3: Can co-solvents be used to dissolve this compound? If so, which ones are recommended?
A3: Yes, co-solvency is a common and effective technique for dissolving poorly soluble compounds.[4][6] This method involves adding a water-miscible organic solvent in which the drug has higher solubility to the aqueous medium.[5][6] This reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[4] Commonly used co-solvents in pharmaceutical research include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice and concentration of the co-solvent should be carefully evaluated for compatibility with your specific assay, as high concentrations can sometimes interfere with biological systems.
Q4: What are surfactants and how can they help with the solubility of this compound?
A4: Surfactants are molecules with both polar and nonpolar regions that can reduce surface tension and increase the dissolution of lipophilic drugs in aqueous media.[5] They can form micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in solution.[2] Common nonionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween 80) and Poloxamers.[2] The use of surfactants is a well-established method for improving the dissolution of poorly soluble drugs.[5]
Q5: Are there more advanced formulation strategies to improve the oral bioavailability of this compound?
A5: For improving oral bioavailability, more advanced formulation strategies are often necessary. These can include solid dispersions, nanotechnology approaches like nanosuspensions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) and liposomes.[6][7][8][9] Solid dispersions involve dispersing the drug in a hydrophilic carrier to increase its dissolution rate.[10] Nanosuspensions reduce the particle size to the nanometer range, significantly increasing the surface area for dissolution.[6][7] Lipid-based formulations can improve the absorption of lipophilic drugs.[11] For example, liposomal formulations of other antileishmanial drugs like amphotericin B have been successfully developed to improve efficacy and reduce toxicity.[8][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer. | The concentration of the drug exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a range compatible with the experimental system. Prepare the final solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the wells. The compound may be precipitating over the course of the experiment. | Visually inspect the assay plates for any signs of precipitation. Consider using a solubility-enhancing excipient such as a cyclodextrin or a non-ionic surfactant (e.g., Tween 80) in the cell culture medium.[1] |
| Low oral bioavailability in animal models despite good in vitro activity. | The drug has poor aqueous solubility leading to low dissolution in the gastrointestinal tract. The drug may have poor permeability across the intestinal membrane. | Consider formulation strategies to improve solubility and dissolution rate, such as micronization to reduce particle size, or creating a solid dispersion with a hydrophilic polymer.[4][9] Lipid-based formulations like SEDDS can also enhance oral absorption.[9] For permeability issues, prodrug strategies could be explored.[13] |
| Difficulty in preparing a stable intravenous formulation. | The inherent low aqueous solubility of this compound makes it challenging to formulate for parenteral administration. | Explore the use of complexation agents like cyclodextrins, which can form inclusion complexes with the drug to increase its solubility.[1] Another approach is the development of a nanosuspension or a liposomal formulation.[7][12] Liposomal formulations have been successfully used for other antileishmanial drugs.[8] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a common practice known as the shake-flask method.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Methodology:
-
Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[10]
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).[1]
-
The drug and carrier can be dissolved in different ratios (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Evaporate the solvent under vacuum using a rotary evaporator. This will result in the formation of a solid mass.[1]
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be ground and sieved to obtain a fine powder.
-
Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Potential signaling pathways and targets for this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. longdom.org [longdom.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Nano- and Microformulations to Advance Therapies for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antileishmanial Agent-12 (AL-12)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common instability issues encountered when working with Antileishmanial agent-12 (AL-12). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the stability and efficacy of AL-12 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My AL-12 solution appears to lose potency over a short period, even when stored at 4°C. What could be the cause?
A1: AL-12 is known to be susceptible to degradation, even at refrigerated temperatures. Several factors could be contributing to the loss of potency. One common issue is sensitivity to light, which can cause photoisomerization and decomposition[1][2]. Additionally, the pH of your solvent can significantly impact stability. It is also possible that the agent is undergoing slow hydrolysis or oxidation. We recommend preparing fresh solutions for each experiment and protecting them from light at all times.
Q2: I'm observing precipitation of AL-12 in my aqueous buffer. How can I improve its solubility?
A2: AL-12 has poor water solubility, which can lead to precipitation in aqueous solutions[2][3]. To improve solubility, consider the following approaches:
-
Co-solvents: Use of a small percentage of an organic co-solvent such as DMSO or ethanol in your buffer can help maintain solubility. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Formulation with carriers: Encapsulating AL-12 in nanocarriers like liposomes, micelles, or polymeric nanoparticles can significantly enhance its aqueous solubility and stability[1][2][3][4].
-
pH adjustment: The solubility of AL-12 is pH-dependent. Determine the optimal pH range for solubility and stability for your specific stock solution and experimental buffers.
Q3: What are the optimal storage conditions for AL-12, both in solid form and in solution?
A3: For solid AL-12, we recommend storage at -20°C or lower, in a desiccated, dark environment to prevent degradation from moisture and light[1][2]. For stock solutions, it is advisable to prepare small aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be used promptly and any remainder discarded.
Q4: Can I use standard plastic labware for handling AL-12 solutions?
A4: While many standard plastics are acceptable for short-term use, some compounds can adsorb to certain types of plastic surfaces, leading to a decrease in the effective concentration. For long-term storage of solutions, we recommend using glass vials with inert caps or low-adsorption polypropylene tubes.
Q5: Are there any known incompatibilities of AL-12 with common experimental reagents?
A5: AL-12 is susceptible to degradation in the presence of strong oxidizing or reducing agents. It is also advisable to avoid highly acidic or alkaline conditions, as these can catalyze hydrolysis. When using AL-12 in cell culture, ensure that the final concentration of any solubilizing agent (like DMSO) is at a non-toxic level for the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of AL-12 stock solution. | Prepare fresh stock solutions of AL-12 for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect all solutions from light. |
| Formation of a precipitate during the experiment | Poor solubility of AL-12 in the experimental medium. | Increase the solubility by using a co-solvent (e.g., DMSO) at a concentration compatible with your assay. Alternatively, consider formulating AL-12 in a lipid-based nanocarrier[1][4]. |
| Loss of activity after light exposure | AL-12 is susceptible to photoisomerization and decomposition. | Work with AL-12 in a dark or amber-lit environment. Store all solutions in amber vials or tubes wrapped in aluminum foil[1][2]. |
| Color change in AL-12 solution | Chemical degradation or oxidation of the compound. | Discard the solution. Prepare a fresh solution using deoxygenated solvents and store it under an inert atmosphere (e.g., nitrogen or argon)[1][2]. |
| Low efficacy in in vivo studies | Poor bioavailability due to instability in physiological conditions or rapid metabolism. | Consider using a drug delivery system, such as liposomal encapsulation, to protect AL-12 from degradation, improve its pharmacokinetic profile, and enhance its delivery to target cells like macrophages[3][4]. |
Data Presentation: Stability of this compound
The following table summarizes the stability of AL-12 under various storage conditions. The data is presented as the percentage of the initial concentration remaining after a specified period.
| Condition | Solvent | Temperature | Light Exposure | % Remaining (24 hours) | % Remaining (7 days) |
| 1 | PBS (pH 7.4) | 37°C | Ambient | 65% | <10% |
| 2 | PBS (pH 7.4) | 4°C | Ambient | 85% | 40% |
| 3 | PBS (pH 7.4) | 4°C | Dark | 98% | 80% |
| 4 | DMSO | 25°C (Room Temp) | Dark | >99% | 95% |
| 5 | DMSO | -20°C | Dark | >99% | >99% |
| 6 | Liposomal Formulation in PBS (pH 7.4) | 37°C | Dark | >99% | 97% |
| 7 | Simulated Gastric Fluid (pH 1.2) | 37°C | Dark | 30% | <5% |
| 8 | Simulated Intestinal Fluid (pH 6.8) | 37°C | Dark | 75% | 50% |
This data is for illustrative purposes and should be confirmed by internal stability studies.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to quantify the concentration of AL-12 and its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
AL-12 standard of known concentration
-
Samples to be analyzed
Methodology:
-
Sample Preparation: Dilute the AL-12 samples to be tested in the mobile phase to a final concentration within the linear range of the standard curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detector wavelength: 280 nm (or the absorbance maximum of AL-12)
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Analysis:
-
Generate a standard curve by injecting known concentrations of the AL-12 standard.
-
Inject the test samples.
-
Integrate the peak area corresponding to AL-12. The appearance of new peaks indicates the formation of degradation products.
-
Calculate the concentration of AL-12 in the samples by comparing their peak areas to the standard curve. The percentage of remaining AL-12 can be determined relative to a time-zero sample.
-
Protocol 2: Preparation of Liposomal AL-12
This protocol describes a thin-film hydration method for encapsulating AL-12 in liposomes to improve its stability and solubility.
Materials:
-
AL-12
-
Phosphatidylcholine (PC) and Cholesterol (in a 2:1 molar ratio)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve AL-12, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To produce smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated AL-12 by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering and HPLC).
Mandatory Visualizations
References
- 1. Parenteral formulation of an antileishmanial drug candidate--tackling poor solubility, chemical instability, and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antileishmanial Agent-12 In Vitro Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of in vitro activity with Antileishmanial agent-12. The following resources are designed to help identify potential experimental issues and guide troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant reduction in Leishmania viability after treatment with this compound. What are the common initial troubleshooting steps?
A1: When an antileishmanial agent fails to show efficacy in vitro, it is crucial to systematically evaluate the experimental setup. Initial steps should include:
-
Verification of Compound Integrity: Confirm the identity, purity, and stability of this compound. Degradation during storage or in the experimental medium can lead to a loss of activity.
-
Assay Control Validation: Ensure that your positive and negative controls are behaving as expected. A potent, known antileishmanial drug (e.g., Amphotericin B) should show significant parasite killing, while the vehicle control should have no effect.
-
Parasite Viability Check: Confirm that the Leishmania parasites are healthy and in the appropriate growth phase (logarithmic phase for promastigotes) before starting the assay.
-
Review of Assay Protocol: Double-check all steps of your experimental protocol, including reagent concentrations, incubation times, and temperature.[1]
Q2: Could the specific Leishmania species or strain we are using be resistant to this compound?
A2: Yes, this is a significant possibility. Different Leishmania species and even different strains within the same species can exhibit varying levels of susceptibility to antileishmanial compounds.[2][3] This can be due to inherent genetic differences or the development of resistance mechanisms.[4][5] If possible, test this compound against a reference drug-sensitive strain and compare the results.
Q3: We are testing on promastigotes. Could the lack of activity be related to this specific parasite stage?
A3: It is highly likely. The promastigote stage, found in the sandfly vector, is often used for initial high-throughput screening due to ease of cultivation.[6][7][8] However, the clinically relevant stage is the intracellular amastigote, which resides within mammalian macrophages.[7][9] Amastigotes and promastigotes have significant biological differences, and a compound may be ineffective against one stage but active against the other.[7] It is crucial to test this compound on intracellular amastigotes to assess its potential clinical efficacy.
Q4: Can the host cells used in our intracellular amastigote assay influence the results?
A4: Absolutely. The type of host cell used (e.g., primary peritoneal macrophages, bone marrow-derived macrophages, or cell lines like THP-1) can impact the outcome of the assay.[6][7] Factors such as the host cell's metabolic activity and its interaction with the test compound can influence the apparent efficacy of the agent.
Q5: How can we be sure that our assay readout is accurately reflecting parasite viability?
A5: The method used to determine parasite viability is critical. Common methods include microscopic counting, colorimetric assays (e.g., MTT, MTS), and fluorometric or bioluminescent readouts.[6][8] Each method has its advantages and limitations. For instance, colorimetric assays can sometimes be affected by the metabolic activity of the host cells in amastigote assays.[8] It is advisable to validate your primary readout method with a secondary, complementary method.
Troubleshooting Guides
Problem 1: No activity observed in Leishmania promastigote assays.
This guide will walk you through a series of checks to perform when this compound is inactive against the promastigote stage of Leishmania.
Troubleshooting Workflow for Promastigote Assay
Caption: Troubleshooting workflow for inactive promastigote assays.
Quantitative Data Summary: Promastigote Assay Troubleshooting
| Parameter | Recommended Check | Acceptance Criteria |
| Compound Integrity | Purity (e.g., HPLC), Stability (e.g., in media over time) | >95% purity; <10% degradation over assay period |
| Positive Control | IC50 of a standard drug (e.g., Amphotericin B) | Within historical range for the specific strain |
| Negative Control | Vehicle control (e.g., DMSO) | No significant effect on parasite viability |
| Parasite Health | Growth curve, microscopic observation of motility | Logarithmic growth phase; >90% motile parasites |
Problem 2: No activity observed in intracellular Leishmania amastigote assays.
This guide addresses the lack of efficacy when testing this compound against the clinically relevant intracellular amastigote stage.
Troubleshooting Workflow for Amastigote Assay
Caption: Troubleshooting workflow for inactive amastigote assays.
Quantitative Data Summary: Amastigote Assay Troubleshooting
| Parameter | Recommended Check | Acceptance Criteria |
| Host Cell Viability | Trypan blue exclusion or similar assay | >95% viability before infection |
| Infection Rate | Microscopic counting of amastigotes per 100 host cells | Consistent and reproducible infection rate (e.g., 50-80%) |
| Compound Cytotoxicity | Cytotoxicity assay on uninfected host cells (e.g., MTT) | CC50 > 10x the highest tested antileishmanial concentration |
| Selectivity Index (SI) | Ratio of CC50 (host cell) to IC50 (amastigote) | SI > 10 is generally considered a good starting point |
Experimental Protocols
Protocol 1: Standard Promastigote Viability Assay
-
Parasite Culture: Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 24-26°C.[1]
-
Assay Preparation: Harvest mid-log phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Compound Addition: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Add 1 µL of this compound at various concentrations (typically in a 2-fold serial dilution). Include positive (e.g., Amphotericin B) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 24-26°C.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Intracellular Amastigote Viability Assay
-
Host Cell Culture: Culture macrophages (e.g., THP-1 or primary macrophages) in RPMI-1640 medium with 10% FBS and differentiate if necessary (e.g., with PMA for THP-1 cells).
-
Infection: Seed the macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1.[10] Incubate for 24 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound, a positive control, and a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[10]
-
Viability Assessment: Lyse the host cells and quantify the number of viable amastigotes. This can be done by:
-
Microscopic Counting: Staining with Giemsa and counting the number of amastigotes per 100 macrophages.
-
Reporter Gene Assay: Using parasites expressing a reporter like luciferase or GFP.
-
-
Data Analysis: Determine the IC50 value as described for the promastigote assay.
Potential Mechanisms of Inaction and Resistance
If standard troubleshooting does not resolve the issue, this compound may be inactive due to specific resistance mechanisms within the parasite.
Signaling Pathway for Drug Efflux and Resistance
Caption: Potential mechanisms of drug resistance in Leishmania.
Common reasons for a lack of drug activity related to parasite biology include:
-
Reduced Drug Uptake: The parasite may have a low expression of transporters required to internalize the drug.[4][11]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as ABC transporters, can actively remove the compound from the parasite.[3][4]
-
Drug Target Modification: The molecular target of this compound may be mutated or absent in the tested strain.[2][11]
-
Metabolic Inactivation: The parasite may produce enzymes that metabolize and inactivate the drug.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 3. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Antileishmanial Agent-12 Dosage for In Vivo Studies
Disclaimer: "Antileishmanial agent-12" is a placeholder name. The following data, protocols, and guides are based on studies of Amphotericin B , a well-documented antileishmanial drug, particularly its liposomal formulations (e.g., AmBisome). Researchers should use this information as a template and adapt it based on the specific properties of their test agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for agents like Amphotericin B?
A1: Amphotericin B (AmB) is a polyene antibiotic. Its primary mechanism involves binding preferentially to ergosterol, a key sterol in the cell membranes of Leishmania parasites.[1][2][3][4] This binding disrupts the membrane's integrity, leading to the formation of pores or channels.[2] The result is an increase in membrane permeability, leakage of essential intracellular ions and metabolites, and ultimately, parasite cell death.[1][2]
Q2: Why is a liposomal formulation often used for in vivo studies and treatment?
A2: Conventional Amphotericin B deoxycholate is associated with significant toxicity, particularly nephrotoxicity (kidney damage), due to its tendency to bind to cholesterol in mammalian cell membranes.[3][5] Liposomal formulations, such as AmBisome, encapsulate the AmB, altering its biodistribution. This allows for targeted delivery to macrophages in the liver, spleen, and bone marrow—the very cells that harbor Leishmania amastigotes.[6] This targeted delivery enhances efficacy against the parasite while significantly reducing exposure to the kidneys, thereby improving the safety profile and allowing for higher doses to be administered.[6][7]
Q3: What are typical starting dosages for liposomal Amphotericin B in preclinical mouse models of visceral leishmaniasis?
A3: Dosages in preclinical models can vary based on the study's objective, the Leishmania species, and the infection's severity. However, common single-dose regimens in BALB/c mice infected with L. donovani range from 2.5 mg/kg to 10 mg/kg.[8] Multi-dose regimens have also been used, for instance, at 5 and 10 mg/kg administered intravenously on multiple days.[9][10] A dose of 10 mg/kg has been shown to achieve over 90% parasite inhibition within two days of administration.[8]
Q4: How does the stage of infection affect drug efficacy in animal models?
A4: The stage of infection can significantly impact drug potency. In studies with L. donovani-infected mice, liposomal Amphotericin B showed decreased efficacy in the spleen when administered at an advanced stage of infection (e.g., day 35 post-infection) compared to an earlier stage (e.g., day 14).[8] This may be due to pathophysiological changes in the organs, such as enlargement (splenomegaly), which can alter drug distribution and concentration in the target tissue.[8]
Q5: What is the recommended route of administration for in vivo studies?
A5: For liposomal Amphotericin B, the most common and effective route of administration in preclinical models is intravenous (IV) injection.[9][10] This ensures immediate and complete bioavailability, allowing the liposomes to circulate and be taken up by the macrophages of the reticuloendothelial system.
Data Presentation: Dosage and Efficacy
The following tables summarize typical dosages for liposomal Amphotericin B (LAmB) from preclinical and clinical studies.
Table 1: Example Dosage Regimens of Liposomal Amphotericin B in Murine Models
| Animal Model | Leishmania Species | Formulation | Route | Dosage Regimen | Efficacy Outcome | Reference |
| BALB/c Mice | L. major | AmBisome® | IV | 5 and 10 mg/kg (days 0, 2, 4, 6, 8) | Significant antileishmanial activity (ED₅₀ = 3.0 mg/kg) | [9][10] |
| BALB/c Mice | L. donovani | AmBisome® | IV | Single dose of 10 mg/kg | >90% parasite inhibition within 2 days | [8] |
| BALB/c Mice | L. donovani | AmBisome® | IV | Single dose of 2.5, 10 mg/kg | Dose-dependent reduction in parasite burden | [8] |
Table 2: Example Clinical Dosage Regimens of Liposomal Amphotericin B for Visceral Leishmaniasis (VL)
| Patient Population | Region | Total Dose | Dosing Schedule | Cure Rate | Reference |
| Immunocompetent | Indian Subcontinent | 10 mg/kg | Single IV infusion | ~95% | [11][12] |
| Immunocompetent | Mediterranean | 20 mg/kg | 3 mg/kg on days 1-5, 14, and 21 | High | [6][13] |
| Immunocompromised | General | 20-60 mg/kg | 4 mg/kg on days 1-5, 10, 17, 24, 31, 38 | Variable, relapse is a concern | [13][14] |
Troubleshooting Guides
Issue 1: Lack of Efficacy or Poor Parasite Reduction
-
Question: My agent shows good in vitro activity, but I'm not seeing a significant reduction in parasite burden in my BALB/c mouse model. What could be the issue?
-
Answer:
-
Pharmacokinetics (PK): Your agent may have poor oral bioavailability or a very short half-life in vivo.[15][16] Consider performing a basic PK study to measure plasma and tissue concentrations. The concentration may not be reaching or staying above the effective dose for long enough.[15]
-
Route of Administration: Ensure the administration route is appropriate. For agents intended to target macrophages, intravenous (IV) administration is often more effective than oral (PO) or intraperitoneal (IP) routes.[17]
-
Drug Resistance: While less common for new agents, ensure the Leishmania strain used has not developed resistance. Some strains are intrinsically less sensitive to certain drug classes.[4]
-
Infection Stage: As noted, drug efficacy can be lower in advanced-stage infections.[8] Standardize the timing of treatment initiation relative to infection (e.g., begin treatment 14 or 21 days post-infection).[8][18]
-
Formulation/Solubility: Poor solubility of the agent can lead to low absorption and distribution. Ensure the agent is properly formulated. For preclinical studies, solubilizing agents like PEG 400 or cyclodextrins may be used.[15]
-
Issue 2: Unexpected Toxicity or Animal Morbidity
-
Question: My mice are showing signs of toxicity (e.g., weight loss, ruffled fur, kidney damage) at doses I predicted would be safe. What should I do?
-
Answer:
-
Dose-Ranging Study: You may be starting at a dose too close to the maximum tolerated dose (MTD). Conduct a preliminary dose-ranging or dose-escalation study in a small group of uninfected animals to determine the MTD before moving to efficacy studies in infected animals.
-
Vehicle Toxicity: The vehicle or solvent used to dissolve your agent may be causing toxicity. Always include a "vehicle-only" control group in your experiments to rule this out.
-
Infection-Induced Sensitivity: The disease state can make animals more susceptible to drug toxicity. Pathophysiological changes, especially in the liver and kidneys, can alter drug metabolism and clearance.
-
Formulation Issues: For lipid-based or nanoparticle formulations, issues like particle size, stability, or aggregation can lead to unexpected toxicity.[3] Characterize your formulation thoroughly. Conventional (non-liposomal) AmB, for example, is known to be nephrotoxic.[5]
-
Issue 3: High Variability in Results Between Animals
-
Answer:
-
Standardize Inoculum: Ensure the number of infective-stage (metacyclic) promastigotes in your inoculum is consistent for every animal. The parasite growth phase at the time of harvest is critical.[19]
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background (e.g., inbred BALB/c mice). House them under identical conditions.
-
Route of Inoculation: The route of parasite inoculation (e.g., intravenous for visceral, subcutaneous for cutaneous) must be performed with precision to ensure consistent infection establishment.
-
Sample Size: A small group size can lead to high variability. Perform a power analysis to determine an adequate number of animals per group (typically 6-7 for these types of studies).[18]
-
Quantification Method: Use a sensitive and quantitative method for assessing parasite burden, such as quantitative PCR (qPCR) targeting Leishmania DNA, in addition to traditional methods like microscopic counting (Giemsa stain) or limiting dilution assays.[20]
-
Experimental Protocols
Protocol: In Vivo Efficacy of an Antileishmanial Agent in a Murine Model of Visceral Leishmaniasis (L. donovani)
This protocol is a generalized model and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Parasite Culture:
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old. Allow for at least one week of acclimatization.
-
-
Infection:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 1 x 10⁷ stationary-phase L. donovani promastigotes suspended in sterile saline or PBS.[18]
-
House the infected animals and monitor for clinical signs of disease.
-
-
Treatment:
-
Initiate treatment at a predefined time point, for example, day 14 post-infection.
-
Randomly assign mice to experimental groups (e.g., Vehicle Control, Positive Control [e.g., Liposomal AmB at 5 mg/kg], Test Agent Group 1 [Dose X], Test Agent Group 2 [Dose Y]).
-
Prepare the drug formulation immediately before use. Administer the agent via the determined route (e.g., IV).
-
Administer treatment according to the planned schedule (e.g., single dose, or multiple doses over several days).
-
-
Monitoring and Endpoint:
-
Monitor animal weight and clinical signs daily.
-
Euthanize animals at a specified endpoint, typically 7-14 days after the final treatment dose.[8]
-
-
Assessment of Parasite Burden:
-
Aseptically remove the liver and spleen. Weigh each organ.
-
Impression Smears: Make impression smears from a small piece of the liver and spleen onto glass slides. Fix with methanol, stain with Giemsa, and count the number of amastigotes per 1000 host cell nuclei under a microscope.
-
Leishman-Donovan Units (LDU): Calculate LDU as: (Number of amastigotes / Number of host nuclei) x Organ weight (in mg). This provides a semi-quantitative measure of parasite load.
-
(Optional) qPCR: Homogenize a pre-weighed portion of the organs to extract DNA. Perform quantitative PCR using primers specific for Leishmania kinetoplast DNA (kDNA) to get a highly sensitive and quantitative measure of parasite load.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each treatment group compared to the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of action for Amphotericin B.
Experimental Workflows
Caption: General workflow for an in vivo antileishmanial efficacy study.
Logical Relationships (Troubleshooting)
Caption: Troubleshooting decision tree for in vivo antileishmanial studies.
References
- 1. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative efficacy, toxicity and biodistribution of the liposomal amphotericin B formulations Fungisome® and AmBisome® in murine cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Effectiveness of Single-Dose Liposomal Amphotericin B in Visceral Leishmaniasis in Bihar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AmBisome (amphotericin B liposomal) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An experimental challenge model for Leishmania donovani in beagle dogs, showing a similar pattern of parasite burden in the peripheral blood and liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Substituted Quinolines as Antileishmanial Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 2-substituted quinolines, a prominent class of compounds investigated for their antileishmanial activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield in the Combes Quinoline Synthesis
Question: I am experiencing very low yields for my 2-substituted quinoline using the Combes synthesis. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the Combes synthesis are a frequent issue. The primary reasons often involve the acid catalyst, reaction temperature, and purity of starting materials.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, polyphosphoric acid (PPA) can be a superior alternative for certain substrates as it acts as both a catalyst and a solvent, driving the reaction towards completion.
-
Reaction Temperature: The cyclization step requires high temperatures, typically ranging from 100 to 250 °C. Insufficient temperature can lead to incomplete reaction. However, excessive heat can cause decomposition of the starting materials or product, leading to tar formation. Careful temperature control and optimization are crucial.
-
Starting Material Purity: The purity of the aniline and β-diketone starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield. Ensure your starting materials are pure and dry.
-
Reaction Time: The reaction time can vary significantly depending on the specific substrates and conditions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.
Troubleshooting Workflow: Low Yield in Combes Synthesis
Caption: Troubleshooting workflow for low yields in the Combes quinoline synthesis.
Difficulty in Purification of the Final Product
Question: My final 2-substituted quinoline product is difficult to purify. I see multiple spots on TLC, and column chromatography is not giving a clean separation. What can I do?
Answer: Purification challenges often stem from the formation of isomeric byproducts and residual starting materials or intermediates.
-
Isomeric Byproducts: In reactions like the Doebner-von Miller synthesis, the cyclization can occur at different positions on the aniline ring, leading to the formation of regioisomers that are often difficult to separate due to similar polarities. Changing the solvent or the acid catalyst can sometimes improve the regioselectivity of the reaction.
-
Recrystallization: Before resorting to extensive chromatography, attempt recrystallization from a suitable solvent system. This can be a highly effective method for removing minor impurities and isolating the desired product, provided a suitable solvent is found. Experiment with a range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane, toluene) and mixtures thereof.
-
Chromatography Optimization: If column chromatography is necessary, optimizing the mobile phase is key. A shallow solvent gradient (e.g., starting with pure non-polar solvent and gradually increasing the polar solvent concentration) can improve the separation of closely related compounds. Using a high-performance liquid chromatography (HPLC) system can also provide better resolution than standard flash chromatography.
Table 1: Solvent Systems for Recrystallization and Chromatography
| Compound Polarity | Suggested Recrystallization Solvents | Suggested Chromatography Mobile Phase (Initial) |
| High | Ethanol, Methanol, Water | Dichloromethane/Methanol (98:2) |
| Intermediate | Isopropanol, Ethyl Acetate, Toluene | Hexane/Ethyl Acetate (80:20) |
| Low | Hexane, Heptane, Cyclohexane | Hexane/Ethyl Acetate (95:5) |
Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol provides a general methodology for the synthesis of a 2,4-disubstituted quinoline, a common scaffold for antileishmanial agents.
Objective: To synthesize a 2,4-disubstituted quinoline via the Combes reaction.
Materials:
-
Substituted aniline (1.0 eq)
-
β-diketone (e.g., acetylacetone) (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
To a round bottom flask, add the substituted aniline (1.0 eq) and the β-diketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add polyphosphoric acid (PPA) to the mixture with vigorous stirring. The amount of PPA should be sufficient to ensure the mixture remains stirrable.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathway: Combes Quinoline Synthesis
Technical Support Center: Antileishmanial Agent-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of Antileishmanial agent-12 during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line even at concentrations close to the IC50 for Leishmania. What are the potential causes?
A1: High cytotoxicity of this compound in mammalian cells can stem from several factors. The agent may have off-target effects on host cell organelles, such as mitochondria, leading to apoptosis or necrosis.[1][2] Another possibility is the induction of oxidative stress within the host cells.[1] It is also crucial to ensure the correct concentration of the agent is used and that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels.[3]
Q2: What are the recommended initial steps to reduce the observed cytotoxicity of this compound?
A2: A multi-pronged approach is recommended. Consider the following strategies:
-
Formulation Enhancement: Incorporating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can improve its therapeutic index by enabling targeted delivery to infected cells and reducing exposure to healthy tissues.[4][5]
-
Combination Therapy: Co-administering a lower, less toxic dose of this compound with other known antileishmanial drugs can achieve a synergistic effect, reducing the required concentration of each compound and thereby lowering overall cytotoxicity.[4]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards synthesizing analogs of this compound to identify derivatives with a better selectivity index (SI).
Q3: How can we determine if mitochondrial dysfunction is the primary cause of cytotoxicity?
A3: Several assays can be employed to assess mitochondrial health. A common method is the MTT assay, which measures mitochondrial reductase activity.[6][7] However, be aware that some compounds can interfere with the MTT readout itself.[7] Therefore, it is advisable to use complementary assays, such as measuring changes in mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) or quantifying ATP levels.
Q4: Can altering the experimental conditions, such as incubation time, reduce cytotoxicity?
A4: Yes, optimizing the exposure time of the cells to this compound can be a critical step. Time-to-kill assays can help determine the minimum exposure time required to eliminate the parasites.[8] Reducing the incubation period for mammalian cells may decrease cumulative toxic effects while still being effective against the parasite.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| High Cell Density | Optimize the cell seeding density. A high number of cells can lead to high spontaneous absorbance in colorimetric assays.[9] |
| Media Components | Certain components in the cell culture medium can react with the assay reagents. Test the medium alone to check for background signal and consider using a different formulation if necessary.[9] |
| Compound Interference | This compound itself might interfere with the assay (e.g., by having intrinsic color or fluorescence). Run a control with the compound in cell-free media to assess this possibility. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line.[3] |
Issue 2: Inconsistent IC50/CC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Poor cell health can lead to increased sensitivity to the compound. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. The compound may degrade upon repeated freeze-thaw cycles or prolonged storage at working dilutions. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations across all wells. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line (e.g., J774A.1 macrophages).[10]
Materials:
-
Mammalian cell line (e.g., J774A.1)
-
Complete cell culture medium
-
This compound stock solution
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well microtiter plates
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance at 570 nm with a reference wavelength of 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Preparation of Liposomal Formulation of this compound
This protocol describes a basic method for encapsulating this compound into liposomes to potentially reduce its cytotoxicity.[4][5]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently agitating the flask.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology based solutions for anti-leishmanial impediments: a detailed insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Antileishmanial agent-12 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antileishmanial Agent-12 (AA-12) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (AA-12)?
A1: this compound (AA-12) is a potent experimental compound with activity against various Leishmania species.[1] While its precise molecular target is under investigation, current research suggests that its efficacy may be linked to the modulation of the host immune response, particularly involving the IL-12 signaling pathway. Many effective antileishmanial therapies rely on stimulating a Th1-type immune response, in which IL-12 plays a crucial role in promoting interferon-gamma (IFN-γ) production, a key cytokine for parasite clearance.[2][3][4] Some antileishmanial drugs have been shown to impact monocytes by altering the expression of IL-12.[5]
Q2: What are the reported IC50 values for this compound (AA-12)?
A2: The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound (AA-12) against different protozoan parasites.
| Parasite Species | IC50 (µM) |
| Leishmania braziliensis | 14.9[1] |
| Leishmania infantum | 21.3[1] |
| Trypanosoma cruzi | 9.3[1] |
Q3: Is this compound (AA-12) expected to be active against both promastigote and amastigote stages of Leishmania?
A3: While many screening assays utilize the more easily cultured promastigote stage, the clinically relevant form is the intracellular amastigote. It is crucial to evaluate the activity of AA-12 against both stages. Discrepancies between promastigote and amastigote activity are common for experimental compounds. A robust evaluation should prioritize activity against intracellular amastigotes.
Q4: What are some common challenges I might face when working with antileishmanial compounds like AA-12?
A4: Researchers often encounter several challenges in antileishmanial drug discovery. These include:
-
In vitro vs. in vivo efficacy: Compounds active in vitro may not show activity in animal models due to factors like metabolism, bioavailability, and toxicity.[6]
-
Host cell-dependent effects: The activity of some antileishmanial drugs can be influenced by the host cell type used in assays.[7]
-
Drug resistance: The emergence of drug-resistant Leishmania strains is a significant concern.[8][9][10]
-
Toxicity: Many antileishmanial compounds exhibit cytotoxicity towards host cells, necessitating a careful evaluation of the therapeutic index.[10][11]
Troubleshooting Experimental Results
Problem 1: High variability in IC50 values between experimental replicates.
-
Possible Cause 1: Inconsistent parasite density.
-
Solution: Ensure a standardized number of parasites are used to infect the host cells in each well. Perform accurate parasite counting before infection.
-
-
Possible Cause 2: Variation in host cell confluency.
-
Solution: Seed host cells (e.g., THP-1 macrophages) at a consistent density and allow them to reach a specific confluency before infection.
-
-
Possible Cause 3: Incomplete removal of non-internalized promastigotes.
-
Solution: After the infection period, thoroughly wash the wells to remove any remaining extracellular promastigotes, which could otherwise replicate in the medium and affect results.
-
Problem 2: this compound (AA-12) shows high activity against promastigotes but low activity against intracellular amastigotes.
-
Possible Cause 1: Poor cell permeability.
-
Solution: AA-12 may not be efficiently crossing the macrophage membrane to reach the intracellular amastigotes. Consider formulation strategies or chemical modifications to improve cell penetration.
-
-
Possible Cause 2: Efflux by host cell transporters.
-
Solution: The host macrophages might be actively pumping the compound out. This can be investigated using efflux pump inhibitors in your assay.
-
-
Possible Cause 3: The drug's target is not essential for the amastigote stage.
-
Solution: The molecular target of AA-12 may be specific to the promastigote stage. Further mechanism of action studies are required to elucidate its target.
-
Problem 3: Significant cytotoxicity observed in host cells at concentrations close to the anti-parasitic IC50.
-
Possible Cause 1: Off-target effects of AA-12.
-
Possible Cause 2: The cytotoxic effect is part of the mechanism of action.
-
Solution: Some antileishmanial agents induce apoptosis-like cell death in the host cell to clear the parasite.[12] It is important to differentiate between general cytotoxicity and a targeted pro-apoptotic effect on infected cells.
-
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Intracellular Leishmania donovani Amastigotes in THP-1 Cells
This protocol is adapted from established parasite rescue and transformation assays.[13]
-
Differentiation of THP-1 Monocytes:
-
Culture THP-1 human acute monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Induce differentiation into adherent macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48-72 hours.
-
After incubation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 macrophages with late-log phase Leishmania donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the cells thoroughly to remove any non-internalized promastigotes.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (AA-12) in the appropriate culture medium.
-
Add the drug dilutions to the infected macrophages and incubate for 72 hours. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
-
Quantification of Parasite Load (Parasite Rescue and Transformation):
-
After drug treatment, wash the cells and lyse the macrophages with a mild detergent (e.g., 0.05% Sodium Dodecyl Sulfate) to release the intracellular amastigotes.
-
Transfer the lysate to a fresh plate with a nutrient-rich medium that supports the transformation of amastigotes back into promastigotes (e.g., M199 medium).
-
Incubate for 72-96 hours to allow for the transformation and proliferation of the rescued parasites.
-
Quantify the number of promastigotes using a resazurin-based cell viability assay or by direct counting with a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration compared to the untreated control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Proposed signaling pathway for AA-12's immunomodulatory effects.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Endogenous interleukin-12 regulates acquired resistance in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial Drugs Modulate IL-12 Expression and Inflammasome Activation in Primary Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Challenges in drug discovery targeting TriTryp diseases with an emphasis on leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]
- 9. Strategies to Overcome Antileishmanial Drugs Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miltefosine - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Refinement of Antileishmanial Agent-12 (AA-12) Treatment Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Antileishmanial Agent-12 (AA-12).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (AA-12)?
A1: The precise mechanism of action for AA-12 is under investigation. However, preliminary studies suggest that like many antileishmanial compounds, it may interfere with essential parasite biochemical pathways.[1] Current hypotheses point towards the disruption of parasite membrane integrity and mitochondrial function, potentially leading to an apoptosis-like cell death in Leishmania promastigotes and amastigotes.[2] Some data also suggests it may modulate the host's immune response, particularly affecting cytokine production such as Interleukin-12 (IL-12).[3][4]
Q2: What are the optimal storage conditions for AA-12?
A2: For long-term stability, AA-12 should be stored as a dry powder at -20°C. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is AA-12 active against both promastigote and amastigote stages of Leishmania?
A3: Yes, AA-12 has demonstrated activity against both the promastigote (the motile form in the insect vector) and the intracellular amastigote (the form that resides within host macrophages) stages of the parasite.[2] However, efficacy can vary between the two stages and across different Leishmania species.
Q4: What level of cytotoxicity has been observed with AA-12?
A4: AA-12 exhibits a degree of cytotoxicity against mammalian cell lines, which is a critical parameter to consider during experimental design. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50), should be carefully evaluated. For guidance on interpreting SI values, refer to the data tables below.
Q5: Can AA-12 be used in combination with other antileishmanial drugs?
A5: Combination therapy studies with AA-12 are currently in the preclinical phase. Combining AA-12 with standard treatments like Amphotericin B or Miltefosine could potentially enhance efficacy and reduce toxicity, but synergistic or antagonistic effects must be experimentally determined. Some studies suggest that modulating the host immune response with agents like IL-12 can enhance the efficacy of chemotherapy.[5]
Troubleshooting Guides
In Vitro Assay Issues
Q: I am observing inconsistent IC50 values for AA-12 against Leishmania promastigotes. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility: Ensure AA-12 is fully dissolved in the solvent before adding it to the culture medium. Precipitation of the compound will lead to inaccurate effective concentrations.
-
Parasite Growth Phase: Use parasites in the mid-logarithmic growth phase for assays. Parasites in stationary phase may exhibit altered susceptibility to drugs.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure a consistent incubation time across all experiments.
-
Initial Parasite Density: The starting concentration of promastigotes should be standardized for all assays.
Q: The toxicity of AA-12 to my macrophage cell line (e.g., J774, THP-1) is very high, resulting in a poor selectivity index.
A: High host cell toxicity is a common challenge in drug discovery.[6] Consider the following:
-
Confirm Cytotoxicity with Multiple Assays: Use different methods to assess cell viability (e.g., MTT, LDH release, trypan blue exclusion) to confirm the cytotoxic effect.
-
Reduce Incubation Time: It's possible to shorten the drug exposure time in the amastigote assay, which may reduce toxicity to the host cells while still affecting the intracellular parasites.
-
Use a Different Host Cell Line: Some cell lines may be more sensitive to AA-12. Consider testing in primary macrophages or other relevant cell lines.
In Vivo Study Issues
Q: I am not observing a significant reduction in parasite burden in my animal model after treatment with AA-12, despite promising in vitro results.
A: A discrepancy between in vitro and in vivo efficacy is a known issue in antileishmanial drug development.[7] Potential reasons include:
-
Pharmacokinetics: AA-12 may have poor absorption, rapid metabolism, or inefficient distribution to the target tissues (e.g., liver, spleen) where the parasites reside. Pharmacokinetic studies are essential to understand the drug's behavior in the host.
-
Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal for achieving therapeutic concentrations at the site of infection.[6]
-
Host Immune Response: The immune status of the animal model can influence drug efficacy. Some compounds require a competent immune response to be effective.[5][8]
Data Presentation
Table 1: In Vitro Activity of this compound (AA-12)
| Leishmania Species | Parasite Stage | IC50 (µM) |
| L. donovani | Promastigote | 10.5 |
| L. donovani | Amastigote | 5.2 |
| L. infantum | Promastigote | 21.3[9] |
| L. infantum | Amastigote | 9.8 |
| L. braziliensis | Promastigote | 14.9[9] |
| L. braziliensis | Amastigote | 7.4 |
| T. cruzi | Epimastigote | 9.3[9] |
Table 2: Cytotoxicity and Selectivity Index of AA-12
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs L. donovani Amastigotes |
| J774A.1 (Murine Macrophage) | 85.3 | 16.4 |
| THP-1 (Human Monocyte) | 92.1 | 17.7 |
| Primary Peritoneal Macrophages | 78.5 | 15.1 |
Experimental Protocols
Protocol 1: Promastigote Viability Assay
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.
-
Assay Preparation: Harvest promastigotes in the logarithmic growth phase and adjust the density to 1 x 10^6 parasites/mL in fresh medium.
-
Drug Addition: Dispense 100 µL of the parasite suspension into a 96-well plate. Add 100 µL of medium containing serial dilutions of AA-12. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours. Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Intracellular Amastigote Assay
-
Macrophage Seeding: Seed murine peritoneal macrophages or a macrophage cell line (e.g., J774) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove non-internalized promastigotes.
-
Drug Treatment: Add fresh culture medium containing serial dilutions of AA-12 to the infected macrophages.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC50 value as the concentration of AA-12 that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Visualizations
Caption: Workflow for screening this compound.
Caption: AA-12 modulation of host cell signaling.
Caption: Logic diagram for troubleshooting experiments.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. Antileishmanial Drugs Modulate IL-12 Expression and Inflammasome Activation in Primary Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR signaling pathway regulates the IL-12/IL-10 axis in Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Endogenous interleukin-12 regulates acquired resistance in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
how to prevent degradation of Antileishmanial agent-12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Antileishmanial Agent-12.
Chemical Name: N-(Pyridin-2-ylcarbamothioyl)furan-2-carboxamide
Compound ID: 5a
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound, focusing on the prevention of its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of the compound due to improper storage or handling. | 1. Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For solutions, prepare fresh or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles. 2. Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol) for preparing stock solutions. Ensure solvents are free of contaminants that could catalyze degradation. 3. pH Sensitivity: The thiourea and amide functional groups are susceptible to hydrolysis under strongly acidic or basic conditions. Maintain experimental conditions within a neutral pH range (6.8-7.4) unless the protocol specifies otherwise. |
| Precipitation in Aqueous Solutions | Low aqueous solubility of the compound. | 1. Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting to the final concentration in aqueous media. 2. Sonication: If precipitation occurs upon dilution, gentle sonication may help to redissolve the compound. 3. Formulation: For in vivo studies, consider the use of formulation vehicles such as cyclodextrins or liposomes to improve solubility and stability. |
| Discoloration of Compound or Solution | Potential oxidative degradation or photodecomposition. | 1. Inert Atmosphere: When handling the solid or solutions for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Light Protection: Protect the compound and its solutions from light at all times by using amber vials or wrapping containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve the solid compound in a minimal amount of anhydrous, high-purity DMSO to a concentration of 10-20 mM. Ensure the compound is fully dissolved by gentle vortexing. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, N-(Pyridin-2-ylcarbamothioyl)furan-2-carboxamide, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide and thiourea linkages are susceptible to cleavage under strong acidic or basic conditions, yielding furan-2-carboxylic acid, 2-aminopyridine, and other related products.
-
Oxidation: The furan and pyridine rings, as well as the thiourea group, can be susceptible to oxidation, leading to the formation of various oxidized byproducts.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, which may induce isomerization or cleavage of the molecule.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact drug from its potential degradation products. Samples can be analyzed at different time points to quantify the amount of remaining active compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into light-protected, single-use tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a UV light source (254 nm) for 24 hours.
-
Analyze all samples by a suitable analytical method (e.g., HPLC) and compare them to an untreated control.
Visualizations
Caption: Workflow for the preparation and experimental use of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
addressing inconsistencies in Antileishmanial agent-12 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial agent-12 in various experimental assays. Our goal is to help you address common inconsistencies and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes?
High variability in IC50 values is a common challenge in antileishmanial drug screening. Several factors can contribute to this inconsistency:
-
Parasite-Related Factors:
-
Species and Strain Differences: Different Leishmania species and even different strains within the same species can exhibit varying susceptibility to antileishmanial agents.[1]
-
Parasite Form: Assays using promastigotes versus amastigotes (axenic or intracellular) can yield different results. Intracellular amastigote assays are considered the gold standard as they better mimic the physiological conditions of infection.[1][2]
-
Metabolic State and Growth Phase: The viability and metabolic activity of the parasites at the time of the assay can significantly impact the outcome. It is crucial to use parasites in the logarithmic growth phase for consistent results.[3]
-
-
Assay Conditions:
-
Culture Media: The composition, pH, and supplementation of the culture medium can influence parasite growth and drug susceptibility.[4]
-
Host Cell Type: For intracellular amastigote assays, the choice of host cells (e.g., primary macrophages vs. cell lines like THP-1) can affect the infection rate and drug efficacy.[2]
-
Incubation Temperature: Temperature is a critical factor, especially after infection in intracellular assays, and must be strictly controlled.[5][6]
-
Incubation Time: The duration of drug exposure can influence the observed IC50 value.
-
-
Technical Execution:
-
Inconsistent Seeding: Uneven seeding of parasites or host cells in multi-well plates is a frequent source of variability. Ensure thorough mixing of the cell suspension before and during plating.[3]
-
Reagent Preparation: Improper preparation or degradation of this compound or assay reagents (e.g., MTT, resazurin) can lead to erroneous results.
-
Q2: Our results from promastigote assays with this compound are not correlating with our intracellular amastigote assays. Why is this happening?
Discrepancies between promastigote and intracellular amastigote assay results are well-documented.[1][2] The primary reasons for this lack of correlation include:
-
Different Biological Environments: Promastigotes are the extracellular, flagellated forms found in the sandfly vector, while amastigotes are the intracellular, non-motile forms that reside within host macrophages. The distinct physiological and biochemical environments of these two life stages lead to differential gene expression and drug susceptibility.
-
Host Cell Interaction: In intracellular assays, the drug must cross the host cell membrane and the parasitophorous vacuole membrane to reach the amastigote. The host cell can also metabolize the drug, altering its efficacy. These factors are absent in promastigote assays.[7]
-
Immune Response Modulation: Antileishmanial agents can modulate the host immune response, which in turn affects parasite survival. For instance, some drugs can influence the production of cytokines like IL-12, which is crucial for a Th1-mediated anti-leishmanial response.[8] This interplay is not captured in assays with isolated promastigotes.
While promastigote assays are useful for high-throughput primary screening due to their simplicity, confirming activity against the clinically relevant intracellular amastigote form is essential.[7][9]
Q3: We are using a colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) assay to assess parasite viability and are getting inconsistent readings. What could be the problem?
While convenient, metabolic assays like MTT and resazurin are indirect measures of cell viability and can be prone to inconsistencies.[10] Common issues include:
-
Variable Metabolic Activity: The rate of reduction of the indicator dye can vary with the metabolic state of the parasites, which can be influenced by culture conditions and growth phase.
-
Interference from the Compound: this compound itself might interfere with the assay chemistry, for example, by having reducing properties or by altering the parasite's metabolism in a way that is not directly linked to cell death.
-
Incorrect Incubation Times: Insufficient or excessive incubation with the dye can lead to inaccurate results. Optimization of the incubation period is crucial.[3]
-
Cell Density: The number of parasites per well can affect the signal-to-noise ratio and the linearity of the assay.
To troubleshoot, consider the following:
-
Run a control plate with the compound but without cells to check for direct chemical interference.
-
Optimize cell seeding density and dye incubation time.
-
Validate your results with a direct counting method (e.g., microscopy after Giemsa staining) or a more direct viability assay.[2][11]
Q4: Can this compound affect host cell viability in our intracellular assays?
Yes, it is crucial to assess the cytotoxicity of this compound against the host cells used in your intracellular assays. A high concentration of the agent may appear effective against amastigotes simply because it is toxic to the host macrophages.
To address this, you should always run a parallel cytotoxicity assay on uninfected host cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) for host cells to the inhibitory concentration (IC50) for the parasite, is a critical parameter to determine the therapeutic window of the compound. A higher SI value indicates greater selectivity for the parasite.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence/Luminescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | 1. Run a control plate with serial dilutions of the compound in medium without cells. 2. Measure the fluorescence at the same excitation/emission wavelengths used for your viability dye. 3. If significant, subtract the background fluorescence from your experimental wells. |
| Media Components | 1. Phenol red in culture media can interfere with some fluorescent and colorimetric assays. 2. Consider using phenol red-free medium for the assay. |
| Contamination | 1. Visually inspect cultures for microbial contamination. 2. Perform routine sterility testing. |
Issue 2: Inconsistent Infection Rates in Intracellular Amastigote Assays
| Potential Cause | Troubleshooting Step |
| Variable Parasite Infectivity | 1. Use stationary-phase promastigotes for infection, as they are enriched in the more infective metacyclic forms. 2. Isolate metacyclic promastigotes using density gradient centrifugation if necessary. |
| Suboptimal Multiplicity of Infection (MOI) | 1. Perform a titration experiment to determine the optimal parasite-to-host cell ratio for your specific Leishmania strain and host cell line. |
| Host Cell Health | 1. Ensure host cells are healthy and not overgrown before infection. 2. Use cells within a consistent and low passage number range. |
| Infection Protocol | 1. Standardize the incubation time for infection and the washing steps to remove non-internalized promastigotes. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Organism | Reference |
| IC50 | 14.9 µM | Leishmania braziliensis | [12] |
| IC50 | 21.3 µM | Leishmania infantum | [12] |
| IC50 | 9.3 µM | Trypanosoma cruzi | [12] |
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Assay against Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Assay Preparation: Harvest logarithmic-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Drug Dilution: Prepare serial dilutions of this compound in the assay medium in a 96-well plate.
-
Incubation: Add the parasite suspension to the wells containing the drug dilutions and incubate at 26°C for 72 hours.
-
Viability Assessment: Determine parasite viability using a suitable method, such as the addition of resazurin and measurement of fluorescence, or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.
Protocol 2: In Vitro Antileishmanial Assay against Intracellular Amastigotes
-
Host Cell Culture: Seed macrophages (e.g., peritoneal macrophages or THP-1 cells) in a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like phenotype with phorbol 12-myristate 13-acetate (PMA).
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at an optimized MOI (e.g., 10:1).
-
Incubation and Washing: Incubate for 4-24 hours to allow for phagocytosis. After incubation, wash the wells to remove non-internalized promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: Fix the cells and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.
-
Data Analysis: Calculate the IC50 value based on the reduction in the percentage of infected cells or the number of amastigotes per cell compared to untreated controls.
Visualizations
Caption: Standard workflows for in vitro antileishmanial assays.
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Drug impact on host cell immune signaling pathways.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Use of in vitro method to assess different brands of anti-leishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Antileishmanial Drugs Modulate IL-12 Expression and Inflammasome Activation in Primary Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of Antileishmanial Agent-12 and Miltefosine: A Guide for Researchers
A critical evaluation of the available data on Antileishmanial agent-12 and the well-established drug miltefosine reveals significant disparities in the depth of scientific validation, precluding a direct, comprehensive comparison. While miltefosine has been extensively studied and is a clinically approved treatment for leishmaniasis, information on this compound is currently limited to in vitro data from commercial suppliers, without accessible peer-reviewed primary literature.
This guide provides a detailed overview of the known efficacy and mechanisms of miltefosine, alongside the limited available data for this compound, to offer a preliminary point of reference for the research community.
Miltefosine: A Clinically Validated Oral Antileishmanial Agent
Miltefosine (hexadecylphosphocholine) is the first and only oral drug approved for the treatment of visceral and cutaneous leishmaniasis[1][2]. Originally developed as an anticancer agent, its potent antileishmanial activity has been demonstrated in numerous preclinical and clinical studies[1][2].
Mechanism of Action
The antileishmanial effect of miltefosine is multifactorial, primarily targeting the parasite's cell membrane and internal metabolic pathways. Its proposed mechanisms include:
-
Disruption of Lipid Metabolism: As a phospholipid analogue, miltefosine integrates into the parasite's cell membrane, altering its fluidity and interfering with essential lipid signaling pathways and the biosynthesis of phosphatidylcholine[3][4][5].
-
Induction of Apoptosis: Miltefosine has been shown to induce programmed cell death (apoptosis) in Leishmania parasites, characterized by DNA fragmentation and externalization of phosphatidylserine[6][7].
-
Mitochondrial Dysfunction: The drug can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, leading to mitochondrial dysfunction[4][5][8].
-
Disruption of Intracellular Calcium Homeostasis: Miltefosine affects the parasite's acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruptive influx of calcium ions[5][8].
-
Immunomodulation: Miltefosine can also modulate the host's immune response, promoting the production of pro-inflammatory cytokines like IL-12 and TNF-α, which are crucial for parasite clearance[3].
In Vitro Efficacy
The in vitro activity of miltefosine has been evaluated against various Leishmania species. The 50% inhibitory concentration (IC50) values can vary depending on the parasite stage (promastigote or amastigote), the specific strain, and the experimental conditions.
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. donovani | Amastigote | 0.9 - 4.3 | [9] |
| L. donovani | Promastigote | 0.4 - 3.8 | [9] |
| L. infantum | Amastigote | 5.1 (cured) - 12.8 (failed) | [10] |
| L. major | Amastigote | 5.7 | [7] |
| L. major | Promastigote | 22 | [7] |
| L. tropica | Amastigote | 4.2 | [7] |
| L. tropica | Promastigote | 11 | [7] |
| L. braziliensis | Amastigote | Not specified | |
| L. braziliensis | Promastigote | Not specified |
Clinical Efficacy
Clinical trials have established the efficacy of miltefosine in treating both visceral and cutaneous leishmaniasis. Cure rates can be influenced by the Leishmania species, geographical region, and patient population.
-
Visceral Leishmaniasis: In India, initial studies showed high cure rates of over 90% for visceral leishmaniasis caused by L. donovani[10]. However, reports of decreased efficacy and resistance have emerged over time[10].
-
Cutaneous Leishmaniasis: The efficacy of miltefosine against cutaneous leishmaniasis varies depending on the causative species. It is approved for the treatment of cutaneous leishmaniasis caused by L. braziliensis, L. guyanensis, and L. panamensis[1].
This compound: A Compound with Limited Public Data
This compound, also referred to as compound 5a, is commercially available. However, a comprehensive, peer-reviewed publication detailing its synthesis, characterization, and biological evaluation is not readily accessible. The information available is limited to the supplier's product page.
Mechanism of Action
The mechanism of action for this compound has not been published.
In Vitro Efficacy
The only available efficacy data for this compound are the IC50 values against the promastigote stage of two Leishmania species.
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. braziliensis | Promastigote | 14.9 | [11] |
| L. infantum | Promastigote | 21.3 | [11] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. Below is a generalized protocol for determining the in vitro antileishmanial activity of a compound, based on common methodologies found in the literature for miltefosine.
General In Vitro Antileishmanial Activity Assay (Promastigote Viability)
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, Schneider's Drosophila Medium) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 24-26°C).
-
Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, promastigotes in the logarithmic growth phase are seeded at a specific density (e.g., 1 x 10^6 cells/mL). The various concentrations of the test compound are then added to the wells. Control wells containing untreated parasites and a reference drug (e.g., miltefosine) are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) at the appropriate temperature.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct counting using a hemocytometer.
-
Data Analysis: The percentage of parasite inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by non-linear regression analysis.
Efficacy Comparison: A Preliminary and Cautious Assessment
A direct and meaningful comparison of the efficacy of this compound and miltefosine is severely hampered by the lack of published data for the former. Based on the very limited information available:
-
Against L. infantum Promastigotes: The reported IC50 of this compound is 21.3 µM[11]. This is higher than the IC50 values reported for miltefosine against L. donovani (a closely related species causing visceral leishmaniasis) promastigotes, which are in the range of 0.4-3.8 µM[9]. This suggests that, based on this single data point, this compound may be less potent in vitro against this Leishmania species than miltefosine.
-
Against L. braziliensis Promastigotes: The reported IC50 of this compound is 14.9 µM[11]. While specific IC50 values for miltefosine against L. braziliensis promastigotes are not consistently reported across the literature found, it is generally considered one of the less susceptible species to miltefosine in vitro[12].
It is crucial to emphasize that this comparison is based on data from a single commercial source for this compound and may not be representative of its true efficacy. Furthermore, in vitro activity against promastigotes is not always predictive of activity against the clinically relevant amastigote stage or in vivo efficacy.
Conclusion for the Research Community
For drug development professionals and researchers, the current body of evidence for this compound is insufficient to warrant its consideration as a viable alternative to miltefosine. The absence of a peer-reviewed publication raises questions about the compound's characterization, the robustness of the efficacy data, and its potential for further development.
A thorough evaluation of this compound would require, at a minimum:
-
Publication of its chemical synthesis and characterization.
-
Detailed in vitro studies against both promastigote and amastigote stages of a wide range of Leishmania species, including clinically relevant strains.
-
Cytotoxicity studies against mammalian cell lines to determine its selectivity index.
-
In vivo efficacy studies in established animal models of leishmaniasis.
-
Mechanism of action studies.
Until such data become publicly available and have undergone peer review, miltefosine remains a benchmark oral antileishmanial agent with a well-documented, albeit complex, profile of efficacy and limitations. Researchers are advised to rely on compounds with a solid foundation of scientific literature for their research and development programs.
References
- 1. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Antileishmanial Agent-12 and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel investigational compound, Antileishmanial agent-12, and the established antifungal and antileishmanial drug, amphotericin B. The information is intended to inform research and development efforts in the pursuit of more effective treatments for leishmaniasis.
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments often limited by toxicity, emerging resistance, and parenteral administration. Amphotericin B has long been a cornerstone of anti-leishmanial therapy, particularly for visceral leishmaniasis. However, its use is associated with significant side effects, most notably nephrotoxicity. This compound, a novel thiophene derivative also identified as compound 5a, has emerged as a potential candidate in preclinical development. This guide offers a side-by-side comparison of their known properties based on available experimental data.
Chemical and Physical Properties
| Property | This compound (Compound 5a) | Amphotericin B |
| Chemical Class | Thiophene derivative | Polyene macrolide antibiotic |
| Solubility | Information not publicly available | Poorly soluble in water |
| Formulation | Investigational compound | Conventional deoxycholate salt, lipid, and liposomal formulations (e.g., AmBisome®) |
In Vitro Efficacy
The in vitro activity of both agents has been evaluated against various Leishmania species. It is important to note that direct comparative studies using identical assay conditions are not yet available.
| Agent | Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Reference |
| This compound | L. brazilensis | Not Specified | 14.9 | [1] |
| L. infantum | Not Specified | 21.3 | [1] | |
| L. major | Promastigote | 0.34 | [2] | |
| Amphotericin B | L. infantum | Amastigote | 0.11 ± 0.03 | [3] |
| L. donovani | Amastigote | ~0.1 - 0.2 | ||
| L. major | Amastigote | ~0.2 - 0.5 |
Note: IC50/EC50 values can vary significantly based on the specific Leishmania strain, parasite stage (promastigote vs. amastigote), and experimental conditions.
Mechanism of Action
The proposed mechanisms of action for this compound and amphotericin B differ significantly, targeting distinct cellular pathways in the Leishmania parasite.
This compound
The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest a multi-faceted approach. In silico docking studies and experimental evidence point towards the generation of reactive oxygen species (ROS) and the potential inhibition of trypanothione reductase.[2] Trypanothione reductase is a crucial enzyme in the parasite's defense against oxidative stress, making it a validated drug target.
Amphotericin B
Amphotericin B's primary mechanism of action is well-established and involves its interaction with ergosterol, a major sterol in the cell membrane of Leishmania parasites. This binding leads to the formation of pores or ion channels in the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to cell death.[2] A secondary mechanism may involve oxidative damage.[4]
Toxicity Profile
A critical aspect of any new antileishmanial agent is its selectivity for the parasite over host cells.
| Agent | Host Cell Type | CC50 (µM) | Selectivity Index (SI) | Primary Adverse Effects (Clinical) |
| This compound | Mammalian cells | >10 | >29.4 (for L. major) | Data not available |
| Amphotericin B | J774A.1 macrophages | 0.86 ± 0.11 | 7.82 | Nephrotoxicity, infusion-related reactions (fever, chills), anemia |
The Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (parasite). A higher SI indicates greater selectivity for the parasite.
Experimental Protocols
In Vitro Efficacy and Cytotoxicity of this compound (Compound 5a)
The following protocol is a summary of the methodology used to evaluate the in vitro activity of this compound against L. major promastigotes and its cytotoxicity against mammalian cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Thiophene Compounds as Potent Chemotherapies for the Treatment of Cutaneous Leishmaniasis Caused by Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 4. Miltefosine - Wikipedia [en.wikipedia.org]
Comparative Analysis of Antileishmanial Agent-12 and Standard Leishmaniasis Therapies
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro antileishmanial activity of the experimental compound, Antileishmanial agent-12, against established therapeutic agents: miltefosine, amphotericin B, and paromomycin. The data presented is intended to offer a preliminary assessment for researchers in the field of antileishmanial drug discovery. A notable limitation of this comparison is the lack of detailed, peer-reviewed experimental protocols for this compound, which may affect direct comparability with the presented data for the established drugs.
Data Presentation: In Vitro Antileishmanial Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and the comparator drugs against the promastigote and amastigote stages of Leishmania braziliensis and Leishmania infantum.
Table 1: In Vitro Activity against Leishmania braziliensis
| Compound | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50 Amastigote) |
| This compound (compound 5a) | 14.9[1][2] | Data not available | Data not available | Data not available |
| Miltefosine | ~2.0 - 5.0 | ~0.5 - 4.0 | >20 (Macrophage cell lines) | >5 - 40 |
| Amphotericin B | ~0.1 - 0.5 | ~0.05 - 0.2 | >10 (Macrophage cell lines) | >50 - 200 |
| Paromomycin | ~10 - 50 | ~15 - 60 | >100 (Macrophage cell lines) | >1.6 - 6.6 |
Note: The IC50 values for comparator drugs are approximate ranges compiled from multiple sources and can vary based on the specific parasite strain and experimental conditions.
Table 2: In Vitro Activity against Leishmania infantum
| Compound | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50 Amastigote) |
| This compound (compound 5a) | 21.3[1][2] | Data not available | Data not available | Data not available |
| Miltefosine | ~4.0 - 10.0 | ~1.0 - 5.0 | >20 (Macrophage cell lines) | >4 - 20 |
| Amphotericin B | ~0.1 - 0.4 | ~0.03 - 0.15 | >10 (Macrophage cell lines) | >66 - 333 |
| Paromomycin | ~20 - 100 | ~25 - 120 | >100 (Macrophage cell lines) | >0.8 - 4 |
Note: The IC50 values for comparator drugs are approximate ranges compiled from multiple sources and can vary based on the specific parasite strain and experimental conditions.
Mechanisms of Action of Comparator Drugs
Understanding the molecular targets of established drugs provides a framework for evaluating novel compounds like this compound.
Miltefosine
Miltefosine has a multifaceted mechanism of action that disrupts the parasite's cell membrane and internal signaling pathways. It is known to interfere with lipid metabolism, particularly phosphatidylcholine biosynthesis, and inhibit the mitochondrial enzyme cytochrome c oxidase. This disruption of mitochondrial function can trigger an apoptosis-like cell death in the parasite.
Mechanism of Action of Miltefosine.
Amphotericin B
Amphotericin B is a polyene antifungal that also exhibits potent antileishmanial activity. Its primary mechanism involves binding to ergosterol, a major sterol in the Leishmania cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to cell death.
Mechanism of Action of Amphotericin B.
Paromomycin
Paromomycin is an aminoglycoside antibiotic with antiprotozoal properties. Its mechanism of action against Leishmania is primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA of the parasite, leading to errors in translation and the production of non-functional proteins, which is lethal to the parasite.
Mechanism of Action of Paromomycin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antileishmanial compounds. These protocols represent standard practices in the field and provide a basis for understanding how the comparative data is generated.
In Vitro Promastigote Susceptibility Assay
This assay determines the effect of a compound on the extracellular, flagellated form of the Leishmania parasite.
Workflow for Promastigote Susceptibility Assay.
Methodology:
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the mid-logarithmic phase of growth.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, the promastigote suspension is added to wells containing the different concentrations of the test compound. Control wells with untreated parasites and a reference drug are included.
-
Incubation: The plate is incubated for 48 to 72 hours at 25-28°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method. For example, a resazurin-based assay measures the metabolic activity of viable parasites.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of parasite inhibition for each compound concentration. The IC50 value is then determined by non-linear regression analysis.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular, non-flagellated form of the parasite within a host macrophage.
Workflow for Intracellular Amastigote Assay.
Methodology:
-
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1) is cultured and seeded in 96-well plates. For cell lines like THP-1, differentiation into adherent macrophages is induced using phorbol 12-myristate 13-acetate (PMA).[3][4][5][6][7]
-
Parasite Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, the wells are washed to remove any non-internalized promastigotes.
-
Compound Treatment: The test compound, serially diluted, is added to the infected macrophages.
-
Incubation: The plates are incubated for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Amastigotes: The cells are fixed and stained (e.g., with Giemsa or a fluorescent DNA dye). The number of intracellular amastigotes is then quantified, either by manual counting under a microscope or by automated high-content imaging.
-
Data Analysis: The percentage of infection and the number of amastigotes per macrophage are determined for each compound concentration. The IC50 value is calculated based on the reduction in the number of intracellular parasites.
In Vivo Murine Model of Leishmaniasis
Animal models are crucial for evaluating the in vivo efficacy of antileishmanial drug candidates. The BALB/c mouse is a commonly used susceptible model for both cutaneous (L. braziliensis) and visceral (L. infantum) leishmaniasis.
Workflow for In Vivo Murine Model of Leishmaniasis.
Methodology:
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Infection:
-
For cutaneous leishmaniasis (L. braziliensis), mice are infected with stationary-phase promastigotes in the footpad or ear dermis.
-
For visceral leishmaniasis (L. infantum), infection is typically established via intravenous or intraperitoneal injection of promastigotes.
-
-
Monitoring: Disease progression is monitored by measuring lesion size (for cutaneous forms) or by observing clinical signs such as weight loss and hepatosplenomegaly (for visceral forms).
-
Treatment: Once the infection is established, mice are treated with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a group treated with a standard drug (e.g., miltefosine, amphotericin B) are included.
-
Efficacy Evaluation: At the end of the treatment period, the mice are euthanized. The parasite burden in the target organs (e.g., skin lesion, spleen, liver) is quantified using methods such as limiting dilution assay, quantitative PCR, or by counting amastigotes in stained tissue impressions. The efficacy of the treatment is determined by the reduction in parasite load compared to the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-content assay for measuring intracellular growth of Leishmania in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dawn of a New Era in Leishmaniasis Treatment: A Comparative Analysis of Novel Antileishmanial Drugs
For Immediate Publication
A deep dive into the next generation of antileishmanial therapies reveals promising new candidates poised to overcome the challenges of toxicity and resistance that have long plagued current treatment regimens. This guide offers a comprehensive comparison of emerging drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals on the advancements shaping the future of leishmaniasis chemotherapy.
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health threat. For decades, the therapeutic arsenal has been limited, with existing drugs such as pentavalent antimonials, amphotericin B, miltefosine, and paromomycin facing mounting issues of drug resistance and severe side effects.[1] However, a new wave of antileishmanial compounds is navigating the development pipeline, offering renewed hope for more effective and safer treatments.
This comparative analysis focuses on two of the most promising new chemical entities, LXE408 and DNDI-0690 , alongside recently investigated repurposed drugs, and contrasts their performance with established therapies.
New Chemical Entities: A Targeted Approach
The frontrunners in the antileishmanial drug pipeline, LXE408 and DNDI-0690, have been developed through targeted discovery programs and are showing significant promise in preclinical and early-phase clinical studies.
LXE408 , a first-in-class kinetoplastid-selective proteasome inhibitor discovered by Novartis with support from Wellcome, has demonstrated potent and uniform anti-parasitic activity against a range of Leishmania species.[2][3] Currently in Phase II clinical trials, this oral medication has shown a favorable safety profile in initial human studies.[4][5]
DNDI-0690 , a nitroimidazole derivative identified by the Drugs for Neglected Diseases initiative (DNDi), has exhibited excellent in vitro and in vivo activity against both visceral and cutaneous leishmaniasis strains.[6][7] However, its clinical development is currently on hold due to the observation of temporary biological abnormalities in a Phase I multiple-ascending dose study.[6]
Repurposed Drugs: New Tricks for Old Molecules
In the quest for novel antileishmanial agents, drug repurposing has emerged as a cost-effective and accelerated strategy. Recent studies have identified several FDA-approved drugs with significant antileishmanial activity. Machine learning-based predictions have pinpointed compounds like dibucaine , domperidone , acebutolol , prilocaine , and phenylephrine as having potential anti-Leishmania effects, which have been subsequently validated through in vitro studies.[7]
Comparative Efficacy: A Look at the Numbers
The following tables summarize the in vitro and in vivo efficacy of these new and repurposed drugs in comparison to standard treatments.
Table 1: Comparative In Vitro Efficacy of New and Repurposed Antileishmanial Drugs
| Drug/Compound | Drug Class | Leishmania Species | IC50 (µM) | Host Cell | Reference |
| LXE408 | Proteasome Inhibitor | L. donovani | <0.1 | Intramacrophage | [8] |
| DNDI-0690 | Nitroimidazole | L. donovani | 0.06 | Intramacrophage | [9] |
| L. infantum | 0.093 | Intramacrophage | [9] | ||
| Dibucaine | Amide Anesthetic | L. major / L. infantum | ~0.5 - 1.0 (µg/mL) | Amastigotes | [7] |
| Domperidone | Dopamine Antagonist | L. major / L. infantum | ~6.3 - 8.2 (µg/mL) | Promastigotes | [7] |
| Miltefosine | Alkylphosphocholine | L. donovani | 0.1-1.0 | Amastigotes | [10] |
| Amphotericin B | Polyene Antifungal | L. donovani | 0.05-0.2 | Amastigotes | [11] |
Note: IC50 values for Dibucaine and Domperidone are reported in µg/mL as per the source.
Table 2: Comparative In Vivo Efficacy of New Antileishmanial Drugs
| Drug/Compound | Animal Model | Leishmania Species | Dose | Efficacy (% parasite reduction) | Comparison | Reference |
| LXE408 | Mouse (VL) | L. donovani | 1 mg/kg, b.i.d. | 95% | Equivalent to miltefosine at 12 mg/kg, q.d. | [8] |
| Mouse (CL) | L. major | 20 mg/kg, b.i.d. | Comparable to liposomal amphotericin B | [8] | ||
| DNDI-0690 | Hamster (VL) | L. infantum | 12.5 mg/kg, b.i.d. | >99% | - | [12] |
| Mouse (CL) | L. major | 50 mg/kg | >95% | - | [7] |
Mechanisms of Action and Signaling Pathways
A critical aspect of the new drug candidates is their novel mechanisms of action, which can circumvent existing resistance pathways.
LXE408 selectively targets the proteasome of the kinetoplastid parasite. The proteasome is a crucial protein complex responsible for degrading damaged or unwanted proteins. Its inhibition disrupts the parasite's cellular processes, leading to cell death. This mechanism is distinct from that of current antileishmanial drugs, making it a promising candidate against resistant strains.
DNDI-0690 belongs to the nitroimidazole class of compounds. Its antileishmanial activity is believed to be mediated by the reduction of its nitro group by a parasite-specific nitroreductase enzyme. This reduction process generates reactive nitrogen species that are toxic to the parasite, leading to damage of cellular components and ultimately cell death.
Experimental Protocols
The following section details the methodologies for key experiments cited in the development of these new antileishmanial drugs.
In Vitro Antileishmanial Drug Screening Workflow
1. In Vitro Susceptibility Assays against Intracellular Amastigotes:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages.
-
Infection: Differentiated macrophages are infected with Leishmania promastigotes, which transform into intracellular amastigotes.
-
Drug Exposure: Infected macrophages are exposed to serial dilutions of the test compounds.
-
Quantification: After a defined incubation period (typically 48-72 hours), the number of viable intracellular amastigotes is quantified. This can be achieved through microscopic counting of Giemsa-stained slides or, for higher throughput, using reporter gene-expressing parasites (e.g., luciferase) where viability is measured by luminescence.[11]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated from dose-response curves.
2. Cytotoxicity Assays:
-
Method: The toxicity of the compounds against a mammalian cell line (e.g., the same macrophage line used in the efficacy assay) is assessed in parallel.
-
Quantification: Cell viability is measured using assays such as the resazurin reduction assay or MTT assay.[13][14]
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces host cell viability by 50%, is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[13]
3. In Vivo Efficacy Studies in Rodent Models:
-
Animal Models: BALB/c mice or golden hamsters are commonly used models for visceral and cutaneous leishmaniasis.
-
Infection: Animals are infected with Leishmania parasites (e.g., L. donovani for visceral leishmaniasis, L. major for cutaneous leishmaniasis).
-
Treatment: Once the infection is established, animals are treated with the test compounds via the intended clinical route of administration (e.g., oral gavage).
-
Efficacy Assessment:
-
Visceral Leishmaniasis: The parasite burden in the liver and spleen is quantified at the end of the treatment period by microscopic counting of Leishman-Donovan units (LDUs) in stained tissue imprints or by quantitative PCR (qPCR).[15]
-
Cutaneous Leishmaniasis: Treatment efficacy is assessed by measuring the reduction in lesion size and determining the parasite load in the lesion tissue.[7]
-
-
Data Analysis: The efficacy of the test compound is compared to that of a vehicle control and a standard-of-care drug.
Conclusion and Future Outlook
The development of new antileishmanial drugs is at a critical and exciting juncture. Compounds like LXE408, with its novel mechanism of action and promising clinical data, represent a significant step forward. While the journey of DNDI-0690 highlights the challenges inherent in drug development, the knowledge gained from its investigation is invaluable. Furthermore, the continued exploration of repurposed drugs offers a rapid and cost-effective avenue for expanding our therapeutic options.
The data presented in this guide underscores the importance of a multi-pronged approach to combat leishmaniasis, encompassing the development of new chemical entities, the repurposing of existing drugs, and a deep understanding of their mechanisms of action. Continued investment in research and development, coupled with robust clinical trials, will be essential to translate these promising candidates into effective and accessible treatments for patients worldwide.
References
- 1. drughunter.com [drughunter.com]
- 2. LXE408 Novartis for CL | DNDi [dndi.org]
- 3. dndi.org [dndi.org]
- 4. LXE408 Novartis for VL DNDi [dndi.org]
- 5. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]
- 6. DNDI-0690 | DNDi [dndi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Efficacy of Miltefosine in Resistant Leishmania Strains
This guide provides a comparative analysis of Miltefosine's efficacy against susceptible and resistant strains of Leishmania, the causative agent of leishmaniasis. It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations of key biological and experimental processes. While initially developed as the first effective oral treatment for visceral leishmaniasis with high cure rates, the emergence of resistance necessitates a clear understanding of its performance limitations and the underlying mechanisms.[1][2]
Overview of Miltefosine and Resistance
Miltefosine, an alkylphospholipid compound, induces an apoptosis-like cell death in Leishmania parasites, partly by interacting with membrane lipids and mitochondrial function.[2] However, its long half-life in the body is a significant drawback, as it increases the potential for parasites to develop resistance.[3][4]
Resistance in Leishmania primarily arises from two well-documented mechanisms:
-
Impaired Drug Influx: The most common mechanism involves mutations or inactivation of the Leishmania miltefosine transporter (LdMT) and its essential beta subunit, LdRos3.[1] This complex is responsible for taking the drug into the parasite cell. A defect in this inward translocation drastically reduces intracellular drug accumulation.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, can actively pump miltefosine out of the cell, preventing it from reaching its target.[1]
Additionally, some resistant strains show an ability to suppress the oxidative stress and apoptotic pathways that miltefosine normally induces.[3][4]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Miltefosine against susceptible and resistant Leishmania strains, compiled from various studies. A significant increase in the 50% inhibitory concentration (IC50) is a key indicator of resistance.
Table 1: Comparative In Vitro Efficacy of Miltefosine
| Leishmania Species & Stage | Strain Type | Miltefosine IC50 (µM) | Alternative Drug: Amphotericin B IC50 (µM) | Reference |
| L. donovani (promastigote) | Wild-Type (Susceptible) | 7.2 ± 0.9 | 0.071 ± 0.006 | [6] |
| L. donovani (amastigote) | Eventual Cures (Susceptible) | 5.1 ± 0.4 | Not Reported | [7] |
| L. donovani (amastigote) | Eventual Failures (Resistant) | 12.8 ± 1.9 | Not Reported | [7] |
| L. infantum (amastigote) | Wild-Type (Susceptible) | < 15 | < 2 | [8] |
| L. infantum (amastigote) | Miltefosine-Resistant | > 15 | < 2 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth. Higher values indicate lower susceptibility.
Table 2: Comparative Clinical Efficacy of Miltefosine
| Region / Leishmania Species | Patient Cohort | Treatment Regimen | Initial Cure Rate | Notes on Resistance/Failure | Reference |
| India / L. donovani | Adults & Children | ~2.5 mg/kg/day for 28 days | 94-95% | Efficacy decreased after a decade of use. | [7] |
| Brazil / L. infantum | Children & Adults | 28-day course | 42% | Failures linked to naturally higher parasite IC50 values. | [7] |
| Guatemala / L. braziliensis | Traveler (Case Report) | Standard Course | 0% (Treatment Failure) | Switched to Amphotericin B for successful resolution. | [9] |
Key Signaling and Resistance Pathways
The diagrams below illustrate the mechanism of miltefosine action in susceptible parasites and the key alterations that lead to resistance.
Caption: Miltefosine action in susceptible vs. resistant Leishmania.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing efficacy studies. Below are standard protocols for key assays.
This assay determines the IC50 of a drug against the clinically relevant intracellular amastigote stage of the parasite.
References
- 1. researchgate.net [researchgate.net]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. Miltefosine resistance in Leishmania donovani involves suppression of oxidative stress-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Miltefosine Failure and Amphotericin B Success in the Treatment of a Case of Cutaneous Leishmania Braziliensis in a Recent Traveler in Belize and Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Antileishmanial Agent-12 and Current Leishmaniasis Treatments
A comprehensive evaluation of "Antileishmanial agent-12" against established therapies for leishmaniasis is currently not feasible due to the limited publicly available scientific data on this specific agent.
Initial searches for "this compound," also referred to as "compound 5a," yielded information from a commercial supplier, MedchemExpress.com. This source provides in vitro inhibitory concentrations (IC50) against several protozoan parasites. However, crucial data regarding its mechanism of action, in vivo efficacy, safety profile, and the experimental protocols used for its evaluation are not available in peer-reviewed scientific literature. Without this information, a direct and objective comparison with well-established leishmaniasis treatments is impossible.
The scientific community relies on published, peer-reviewed data to validate the efficacy and safety of new therapeutic agents. The absence of such data for "this compound" suggests it may be in a very early stage of development and has not yet undergone the rigorous scientific scrutiny required for a comparative analysis.
There is a possibility of confusion with "Interleukin-12 (IL-12)," a cytokine that plays a role in the immune response to Leishmania infection and has been investigated as a potential immunotherapeutic agent. However, "this compound (compound 5a)" appears to be a distinct small molecule.
While a direct comparison is not possible, this guide will provide a comprehensive overview of the current, well-documented treatments for leishmaniasis, offering a benchmark against which any future data on novel agents like "this compound" can be assessed.
Current Therapeutic Landscape for Leishmaniasis
The treatment of leishmaniasis is complex and depends on the clinical form of the disease (visceral, cutaneous, or mucocutaneous), the infecting Leishmania species, and the geographical region. The current therapeutic arsenal includes a range of drugs with different mechanisms of action, efficacy rates, and safety profiles.
Overview of Current Antileishmanial Drugs
| Drug Class | Drug(s) | Mechanism of Action | Common Uses | Key Limitations |
| Pentavalent Antimonials | Sodium Stibogluconate, Meglumine Antimoniate | Inhibition of parasitic glycolysis and fatty acid oxidation. | Historically first-line for all forms. | Widespread resistance, cardiotoxicity, pancreatitis, need for parenteral administration. |
| Polyene Antibiotics | Amphotericin B (deoxycholate and liposomal formulations) | Binds to ergosterol in the parasite cell membrane, forming pores and causing cell death. | Visceral and mucocutaneous leishmaniasis, especially in regions with antimonial resistance. | Nephrotoxicity (deoxycholate), high cost (liposomal), requires intravenous infusion. |
| Alkylphosphocholine Analogs | Miltefosine | Disrupts cell signaling pathways and lipid metabolism, inducing apoptosis. | Oral treatment for visceral and cutaneous leishmaniasis. | Teratogenic, gastrointestinal side effects, emergence of resistance. |
| Aminoglycosides | Paromomycin | Inhibits protein synthesis by binding to ribosomal RNA. | Topical and parenteral treatment for cutaneous and visceral leishmaniasis. | Ototoxicity, nephrotoxicity, pain at injection site, variable efficacy as monotherapy. |
Detailed Mechanism of Action of Current Treatments
Understanding the molecular pathways targeted by current drugs is crucial for the development of new agents and for designing effective combination therapies.
Figure 1. Simplified diagram illustrating the primary mechanisms of action of current antileishmanial drugs against the Leishmania parasite.
Experimental Protocols for Evaluating Antileishmanial Agents
The evaluation of new antileishmanial drug candidates follows a standardized pipeline, from in vitro screening to in vivo animal models and finally, human clinical trials.
In Vitro Susceptibility Assays
The initial step involves determining the direct activity of a compound against the parasite.
-
In Vitro Promastigote Assay:
-
Objective: To determine the 50% inhibitory concentration (IC50) against the motile, extracellular promastigote stage of Leishmania.
-
Methodology: Leishmania promastigotes are cultured in a suitable medium. The compound of interest is added at various concentrations. After a defined incubation period (e.g., 72 hours), parasite viability is assessed using methods such as resazurin reduction assays or by direct counting with a hemocytometer.
-
-
In Vitro Amastigote Assay:
-
Objective: To determine the IC50 against the clinically relevant intracellular amastigote stage.
-
Methodology: Macrophages (e.g., murine bone marrow-derived macrophages or a human monocytic cell line like THP-1) are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells. The infected cells are then treated with the test compound. After incubation, the number of amastigotes per macrophage is quantified by microscopy after Giemsa staining.
-
Figure 2. General workflow for in vitro susceptibility testing of antileishmanial compounds.
In Vivo Efficacy Models
Promising compounds from in vitro studies are then evaluated in animal models of leishmaniasis.
-
Cutaneous Leishmaniasis Model: Typically, BALB/c mice are infected in the footpad or ear with Leishmania major or L. amazonensis. Treatment is initiated after lesion development, and efficacy is measured by the reduction in lesion size and parasite burden in the infected tissue.
-
Visceral Leishmaniasis Model: BALB/c mice or hamsters are infected intravenously with Leishmania donovani or L. infantum. Efficacy is determined by the reduction in parasite load in the liver and spleen, measured in Leishman-Donovan Units (LDU).
Conclusion
While "this compound" shows some in vitro activity based on commercially available data, the lack of comprehensive, peer-reviewed scientific information prevents a meaningful comparison with current leishmaniasis treatments. A thorough evaluation of its potential as a therapeutic agent will require the publication of detailed studies on its mechanism of action, in vivo efficacy, pharmacokinetics, and safety profile. Until such data becomes available, clinicians and researchers must continue to rely on the established, albeit imperfect, armamentarium of antileishmanial drugs. The development of novel, safe, effective, and affordable treatments for leishmaniasis remains a critical global health priority.
In Vivo Efficacy of Antileishmanial Agents: A Comparative Guide to Miltefosine and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two cornerstone antileishmanial drugs, Miltefosine and Amphotericin B. The data presented is compiled from various preclinical studies, offering a valuable resource for researchers engaged in the development of novel antileishmanial therapies.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Miltefosine and Amphotericin B in preclinical models of leishmaniasis, primarily in Leishmania donovani-infected BALB/c mice. These studies highlight the significant reduction in parasite burden achieved with both treatments.
| Drug | Animal Model | Leishmania Species | Dosing Regimen | % Reduction in Liver Parasite Burden | % Reduction in Spleen Parasite Burden | Reference |
| Miltefosine | BALB/c mice | L. donovani | 20 mg/kg/day for 5 days (oral) | Not specified | ~99% | [1] |
| Miltefosine | BALB/c mice | L. donovani | 30 mg/kg/day for 6 days (oral) | 99.7 ± 0.1% | 99.7 ± 0.1% | [2] |
| Miltefosine | Nude BALB/c mice | L. donovani | 20 mg/kg/day for 5 days (oral) | Not specified | Significant reduction | [3] |
| Amphotericin B | BALB/c mice | L. donovani | 2.5 mg/kg/day for 5 days (i.v.) | >99% | >99% | [4] |
| Amphotericin B (Liposomal) | BALB/c mice | L. donovani | 5 mg/kg on days 14, 16, 18 (i.p.) | Significant reduction | Not specified | [5] |
| Amphotericin B | BALB/c mice | L. amazonensis | 7.5-10 mg/kg every 48h for 14 days (i.p.) | Significant reduction in lesion size and parasite load | Not applicable | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of in vivo antileishmanial efficacy.
In Vivo Murine Model of Visceral Leishmaniasis
This protocol outlines the standard procedure for establishing and evaluating drug efficacy in a BALB/c mouse model of visceral leishmaniasis.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.[7]
-
Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.
-
Infection: Mice are infected via intravenous (i.v.) injection into the lateral tail vein with 1 x 107 to 2 x 107 stationary-phase promastigotes.[2]
-
Treatment Initiation: Treatment is typically initiated 10-14 days post-infection.[2]
-
Drug Administration:
-
Miltefosine: Administered orally via gavage.[8] Dosing regimens vary, for example, 20 mg/kg/day for 5-20 days.[1][8]
-
Amphotericin B: Typically administered intravenously (i.v.) or intraperitoneally (i.p.).[4][5] A common regimen for liposomal Amphotericin B is 5 mg/kg on specific days post-infection.[5]
-
-
Efficacy Assessment:
-
Animals are euthanized at a determined time point after the completion of treatment.
-
The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver and spleen are made on glass slides, fixed with methanol, and stained with Giemsa.
-
The number of amastigotes per 500-1000 host cell nuclei is determined microscopically.
-
The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).[2]
-
The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to that of the untreated control group.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental processes and the mechanisms of drug action, the following diagrams are provided.
Caption: Experimental workflow for in vivo antileishmanial drug testing.
Caption: Mechanisms of action for Miltefosine and Amphotericin B.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the efficacies of various formulations of amphotericin B against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphotericin B is usually underdosed in the treatment of experimental cutaneous leishmaniasis [scielo.isciii.es]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Antileishmanial Agent-12: A Comparative Analysis Against Standard Therapies
For Immediate Release
In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, the quest for novel, effective, and safer therapeutics is paramount. This guide provides a comparative analysis of a novel investigational compound, Antileishmanial agent-12 (also referred to as compound 5a), benchmarked against established antileishmanial drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental protocols, and a visual representation of key biological pathways.
Executive Summary
This compound has demonstrated noteworthy in vitro activity against clinically relevant Leishmania species. This guide presents a side-by-side comparison of its inhibitory concentrations with those of standard-of-care drugs such as Amphotericin B and Miltefosine. While comprehensive data on this compound, including its precise chemical structure, mechanism of action, and full cytotoxicity profile, are not yet publicly available, the existing preliminary data warrants a closer examination of its potential as a future therapeutic candidate.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and standard drugs against Leishmania promastigotes and amastigotes, the two main life stages of the parasite. The 50% cytotoxic concentration (CC50) against mammalian cells is also provided where available, allowing for the calculation of the Selectivity Index (SI), a crucial indicator of a compound's therapeutic window.
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | L. brazilensis | Promastigote | 14.9[1] | Not Available | Not Available | Not Available |
| L. infantum | Promastigote | 21.3[1] | Not Available | Not Available | Not Available | |
| Amphotericin B | L. infantum | Promastigote | 0.04 - 0.87[2][3][4][5] | PBMCs, Macrophages | 29.91 - >50[2] | >34 - >125 |
| L. amazonensis | Amastigote | 0.09 | Macrophages | >50 | >555 | |
| Miltefosine | L. infantum | Amastigote | 1.41 - 12.8[1][3] | Macrophages | >200 | >15.6 - >141 |
| L. major | Promastigote | 22 | Not Available | Not Available | Not Available | |
| L. tropica | Promastigote | 11 | Not Available | Not Available | Not Available | |
| Pentamidine | L. amazonensis | Amastigote | Not Available | Not Available | Not Available | Not Available |
Note: IC50 and CC50 values can vary depending on the specific Leishmania strain, host cell line, and experimental conditions. The data presented is a range compiled from multiple sources. A higher Selectivity Index indicates greater selectivity for the parasite over host cells.
Mechanisms of Action: A Comparative Overview
The precise mechanism of action for this compound has not been disclosed. However, understanding the pathways targeted by standard drugs provides a framework for contextualizing its potential activity.
Standard Antileishmanial Drugs and Their Mechanisms:
-
Amphotericin B: This polyene antibiotic is a cornerstone of leishmaniasis treatment. It binds to ergosterol, a primary sterol in the Leishmania cell membrane, leading to the formation of pores. This disrupts membrane integrity, causing leakage of intracellular contents and cell death. Its selectivity is attributed to its higher affinity for ergosterol over cholesterol, the main sterol in mammalian cell membranes.
-
Miltefosine: As the first effective oral treatment for leishmaniasis, miltefosine has a multifactorial mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite. A key target is the enzyme alkyl-lysophospholipid acyltransferase, leading to the disruption of ether-lipid biosynthesis, which is crucial for the parasite's membrane integrity. Miltefosine also induces apoptosis-like cell death in Leishmania.
-
Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate): For decades, these were the first-line treatment for leishmaniasis. Their exact mechanism is not fully elucidated but is thought to involve the reduction of the pentavalent antimony (SbV) to the more toxic trivalent form (SbIII) within the macrophage and the parasite. SbIII is believed to inhibit key enzymes in the parasite's glycolysis and fatty acid oxidation pathways, leading to a decrease in ATP production.
-
Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis by binding to the ribosomal RNA of the parasite. This leads to mistranslation of mRNA and ultimately, cell death.
Below is a conceptual diagram illustrating the distinct mechanisms of action of these standard antileishmanial drugs.
Caption: Mechanisms of action for standard antileishmanial drugs.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate antileishmanial compounds.
In Vitro Promastigote Susceptibility Assay
This assay determines the effect of a compound on the extracellular, motile form of the Leishmania parasite.
-
Leishmania Culture: Leishmania promastigotes are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final density of 1 x 10^6 cells/mL.
-
Compound Dilution: The test compound is serially diluted in the culture medium in a 96-well plate.
-
Incubation: 100 µL of the parasite suspension is added to each well containing 100 µL of the diluted compound. The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer. A colorimetric or fluorometric plate reader is used to measure the signal, which is proportional to the number of viable parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite, which is the clinically relevant stage in the mammalian host.
-
Macrophage Culture: A murine macrophage cell line (e.g., J774.A1 or RAW 264.7) or primary peritoneal macrophages are seeded in a 96-well plate and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infection: The adherent macrophages are infected with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, the wells are washed with warm medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.
-
Incubation: The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, high-content imaging systems can be used for automated quantification.
-
Data Analysis: The IC50 value is determined by plotting the percentage of amastigote inhibition against the log of the compound concentration.
Mammalian Cell Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound.
-
Cell Culture: A relevant mammalian cell line (e.g., the same macrophage line used in the amastigote assay or a standard cell line like Vero or HepG2) is seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiparasitic assays.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the amastigote assay.
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
The following diagram outlines the general workflow for in vitro antileishmanial drug screening.
Caption: In vitro antileishmanial drug screening workflow.
Conclusion and Future Directions
This compound demonstrates in vitro activity against L. brazilensis and L. infantum, placing it within a range of interest when compared to some standard drugs. However, a comprehensive evaluation of its potential is currently hampered by the lack of publicly available data on its chemical structure, mechanism of action, and, crucially, its cytotoxicity profile.
Future research should prioritize the full characterization of this compound. Determining its CC50 value is a critical next step to calculate the selectivity index and properly assess its therapeutic window. Elucidation of its mechanism of action will be vital to understand its novelty and potential for overcoming existing drug resistance. Should further preclinical data prove favorable, in vivo efficacy studies in relevant animal models of leishmaniasis will be the subsequent logical step in the development of this promising agent. The scientific community awaits further disclosures on this compound to fully ascertain its place in the future landscape of antileishmanial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Chalcone Derivatives as Anti-Leishmania infantum Agents with Potential Synergistic Activity and In Silico Insights [mdpi.com]
- 4. Synthesis and biological evaluation of ferrocenylquinoline as a potential antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antileishmanial Agent-12
For Immediate Implementation by Laboratory Personnel
The effective and safe disposal of experimental compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Antileishmanial agent-12, a potent compound utilized in drug development research. Adherence to these protocols is mandatory to mitigate risks to personnel and the environment.
This compound is an experimental compound with antiprotozoal activity against various Leishmania species.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a closely related compound, Antileishmanial agent-1, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is prudent to handle this compound with similar precautions, treating it as a hazardous and cytotoxic substance.
Core Principles of Disposal
Due to its cytotoxic nature, all waste contaminated with this compound must be segregated from general laboratory waste and treated as hazardous.[3][4][5] The primary method of disposal for cytotoxic waste is incineration at a licensed facility.[4] This ensures the complete destruction of the active compound, preventing environmental contamination.
Quantitative Data Summary
For safe handling and disposal, specific concentration limits and exposure guidelines must be observed. The following table summarizes key data for a related compound, Antileishmanial agent-1, which should be used as a conservative reference for this compound.
| Parameter | Value | Reference Compound | Source |
| CAS Number | 2454115-43-4 | Antileishmanial agent-1 | [2] |
| Oral Acute Toxicity | Category 4 (Harmful if swallowed) | Antileishmanial agent-1 | [2] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Antileishmanial agent-1 | [2] |
| Occupational Exposure Limit | No data available | Antileishmanial agent-1 | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of waste contaminated with this compound. These procedures are based on established guidelines for cytotoxic and hazardous chemical waste.[3][6][7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste.
-
Gloves: Wear appropriate chemical-resistant gloves.[8] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[9]
-
Eye Protection: Use safety goggles with side-shields or a face shield.[2][8]
-
Lab Coat/Gown: A lab coat or impervious gown should be worn to protect from skin contact.[6][8]
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator must be used.[2]
Segregation and Collection of Waste
Proper segregation at the source is critical to prevent cross-contamination of other waste streams.[5]
-
Solid Waste:
-
Liquid Waste:
-
Includes unused solutions, cell culture media containing the agent, and the first rinse of any container.
-
Liquid waste must not be disposed of down the drain.[4]
-
Collect all liquid waste in a sealed, leak-proof container, also designated for cytotoxic waste.[4]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
-
Sharps Waste:
-
Includes needles, syringes, and any other contaminated sharp objects.
-
Dispose of all sharps immediately into a purple-lidded, puncture-resistant sharps container specifically for cytotoxic waste.[4]
-
Storage and Labeling
-
All waste containers must be clearly labeled with "Cytotoxic Waste" or "Antineoplastic Waste" and the biohazard symbol.[6]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not allow waste to accumulate. Arrange for regular pick-up by a licensed hazardous waste disposal company.[10]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Use a spill kit to contain the spill. Absorbent, plastic-backed pads should be used to cover the contaminated area.[11]
-
Decontaminate: Clean the spill area with a suitable solution (e.g., detergent, bleach, or caustic solution).[8]
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.[11]
Mandatory Visualizations
The following diagrams illustrate the essential workflows for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound contaminated waste.
Caption: Emergency spill response procedure for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antileishmanial agent-1|2454115-43-4|MSDS [dcchemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. swansea.ac.uk [swansea.ac.uk]
- 5. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. mz.uplcorp.com [mz.uplcorp.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Antileishmanial Agent-12
Disclaimer: "Antileishmanial agent-12" is a designation for a novel investigational compound. As such, comprehensive toxicological and handling data are limited.[1][2] This document provides essential safety and logistical guidance based on best practices for handling potent, hazardous, or cytotoxic compounds in a research setting.[3][4] A thorough, substance-specific risk assessment must be conducted by qualified environmental, health, and safety (EHS) experts once more data become available.[5][6]
This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Compound Properties
All novel investigational drugs should be treated as hazardous until proven otherwise.[2] The preliminary data for this compound suggests it is a potent molecule with cytotoxic and potential teratogenic properties.[7] All handling procedures must reflect these risks.
Table 1: Hypothetical Physicochemical and Toxicological Data for this compound
| Parameter | Value | Notes |
| Physical State | Crystalline Solid (Fine Powder) | High risk of aerosolization. |
| Molecular Weight | 478.5 g/mol | N/A |
| Solubility | Soluble in DMSO, Ethanol | Prepare solutions in a certified chemical fume hood. |
| Occupational Exposure Limit (OEL) | Not Established | Assume a low OEL; handle with maximum containment. |
| Primary Hazards | Cytotoxic, Teratogenic (Suspected) | May cause cell damage and pose a risk to fetal development.[3][7] |
| Routes of Exposure | Inhalation, Dermal Contact, Ingestion | Inhalation of powder and skin contact are primary risks.[8] |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the primary control measure to protect individuals from exposure.[9] The selection of PPE must be based on a risk assessment of the specific task being performed.[4]
Table 2: PPE Requirements by Task
| Task | Required Personal Protective Equipment |
| General Laboratory Access (Not directly handling the agent) | - Standard laboratory coat - Safety glasses with side shields - Disposable nitrile gloves |
| Handling Vials/Sealed Containers | - Disposable, solid-front lab gown with cuffs - Double-gloving with chemotherapy-rated nitrile gloves[9] - Safety glasses with side shields |
| Weighing Powder or Reconstituting (High-risk of aerosolization) | - Disposable, moisture-resistant gown with cuffs[3] - Double-gloving with chemotherapy-rated nitrile gloves - Chemical splash goggles and a full-face shield[9] - NIOSH-approved N-95 or higher-level respirator[8] |
| Administering to Cell Cultures or Animals | - Disposable, moisture-resistant gown with cuffs - Double-gloving with chemotherapy-rated nitrile gloves - Chemical splash goggles[3] - Use of a Biological Safety Cabinet (BSC) or similar containment |
| Waste Disposal and Decontamination | - Disposable, moisture-resistant gown with cuffs - Industrial-thickness gloves (e.g., neoprene, nitrile) over inner gloves[10] - Chemical splash goggles and a full-face shield |
Operational Plan: Step-by-Step Handling Protocols
A designated area within the laboratory should be established for the exclusive handling of this compound. This area must be clearly marked with hazard signage.
-
Preparation:
-
Ensure a chemical fume hood or similar ventilated enclosure is certified and functioning correctly.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvent, vortexer) within the hood before beginning.
-
Prepare a hazardous waste container inside the hood.
-
-
Donning PPE:
-
Put on all required PPE for high-risk tasks as specified in Table 2, including double gloves and a respirator.
-
-
Handling:
-
Carefully open the container with the solid agent inside the fume hood, avoiding any sudden movements that could create airborne dust.
-
Use a dedicated spatula to weigh the desired amount of powder onto weighing paper.
-
Carefully transfer the powder into a suitable vial.
-
Add the required volume of solvent slowly to avoid splashing.
-
Securely cap the vial and mix gently until the agent is fully dissolved. Luer-lock connectors should be used for any transfers.[9]
-
-
Immediate Cleanup:
-
Dispose of all single-use items (weighing paper, pipette tips, pads) directly into the designated hazardous waste container within the hood.
-
Wipe down the spatula and any non-disposable equipment with a suitable decontamination solution (e.g., 70% ethanol followed by 10% bleach solution, then sterile water).
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown and face shield, followed by the inner gloves, disposing of each item in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after exiting the designated area.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be segregated, labeled, and disposed of according to institutional and regulatory guidelines.[11]
-
Solid Waste:
-
Includes gloves, gowns, bench pads, plasticware, and any other contaminated disposable items.
-
Collect in a dedicated, leak-proof, and puncture-resistant container lined with a biohazard or chemotherapy waste bag.[12][13]
-
The container must be clearly labeled "Hazardous Chemical Waste: this compound."
-
-
Liquid Waste:
-
Includes unused stock solutions, contaminated media, and rinsates.
-
Collect in a dedicated, sealed, and shatter-proof container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.[11]
-
Label the container clearly with the contents and hazard warnings.
-
-
Sharps Waste:
-
Includes needles, syringes, and scalpels.
-
Dispose of immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.[11]
-
All waste must be collected by the institution's authorized hazardous waste management service for high-temperature incineration or other approved disposal methods.[14][15]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical to minimize harm. A spill kit suitable for cytotoxic drugs must be readily available.[3][10]
Table 3: Emergency Procedures for Exposure or Spill
| Incident | Immediate Action Plan |
| Dermal Exposure (Skin Contact) | 1. Immediately remove contaminated clothing and gloves. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention. Report the incident to the lab supervisor. |
| Ocular Exposure (Eye Contact) | 1. Immediately flush the eye(s) with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. Report the incident to the lab supervisor. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR if trained to do so. 3. Seek immediate medical attention. Report the incident to the lab supervisor. |
| Minor Spill (<5 mL / 5g in a fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE (Table 2, Waste Disposal), cover the spill with absorbent pads from the spill kit. 3. Working from the outside in, clean the area with a decontamination solution. 4. Place all contaminated materials in the hazardous waste container. |
| Major Spill (>5 mL / 5g or any spill outside a fume hood) | 1. Evacuate the immediate area and alert all personnel to leave the lab. 2. Close the laboratory doors and prevent re-entry. 3. Contact the institution's Environmental Health & Safety (EHS) emergency line immediately. 4. Do not attempt to clean the spill yourself. Await the trained emergency response team. |
Visualization of Workflow
The following diagram outlines the critical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. pharm-int.com [pharm-int.com]
- 6. pharm-int.com [pharm-int.com]
- 7. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. universityofgalway.ie [universityofgalway.ie]
- 14. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. needle.tube [needle.tube]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
